molecular formula C5H5N5 B2748594 1h-Pyrazolo[3,4-c]pyridazin-3-amine CAS No. 2125-94-2

1h-Pyrazolo[3,4-c]pyridazin-3-amine

Cat. No.: B2748594
CAS No.: 2125-94-2
M. Wt: 135.13
InChI Key: DGUMKUQCGJZBNT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1h-Pyrazolo[3,4-c]pyridazin-3-amine is a useful research compound. Its molecular formula is C5H5N5 and its molecular weight is 135.13. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2H-pyrazolo[3,4-c]pyridazin-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5N5/c6-4-3-1-2-7-9-5(3)10-8-4/h1-2H,(H3,6,8,9,10)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGUMKUQCGJZBNT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=NC2=NNC(=C21)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

135.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

1H-Pyrazolo[3,4-c]pyridazin-3-amine CAS number 271-75-0 derivatives

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the chemistry, synthesis, and medicinal applications of 1H-Pyrazolo[3,4-c]pyridazin-3-amine derivatives.

Core Scaffold CAS: 271-75-0 (Parent: 1H-Pyrazolo[3,4-c]pyridazine) Primary Functionalization: C3-Amine (


)[1]

Executive Summary

The 1H-pyrazolo[3,4-c]pyridazine system (CAS 271-75-0) represents a privileged bicyclic heteroaromatic scaffold in medicinal chemistry, distinct from its more common [3,4-b] pyridine isomers. The 3-amine derivative serves as a critical linchpin for structural elaboration, offering a versatile nucleophilic handle for accessing tricyclic fused systems and peptidomimetic kinase inhibitors.

This guide focuses on the 3-amino-1H-pyrazolo[3,4-c]pyridazine subclass, analyzing its utility in targeting Cyclin-Dependent Kinases (CDKs) , Glycogen Synthase Kinase-3 (GSK-3) , and Epidermal Growth Factor Receptor (EGFR) .

Chemical Architecture & Reactivity

Structural Analysis

The core structure consists of a pyrazole ring fused to a pyridazine ring across the [3,4] bond. The 3-amine position is electronically coupled to the pyridazine nitrogens, making it less nucleophilic than a standard aniline but highly reactive toward hard electrophiles under catalysis.

  • Tautomerism: The N1 proton is mobile; while the 1H-tautomer is generally the most stable in solution, alkylation can occur at N1 or N2 depending on conditions (e.g., base strength, solvent polarity).

  • Electronic Character: The pyridazine ring is electron-deficient, increasing the acidity of the N1-H and reducing the basicity of the C3-amine.

Reactivity Profile (The "Amine Vector")

The C3-amine group (


) allows for three primary vectors of modification:
  • Acylation/Sulfonylation: Formation of amides/sulfonamides to probe the H-bond donor/acceptor pocket of kinase active sites (ATP-binding hinge region).

  • Cyclocondensation: Reaction with 1,3-biselectrophiles (e.g.,

    
    -keto esters, ethoxymethylene malonates) to form tricyclic systems like pyrimido[1',2':1,5]pyrazolo[3,4-c]pyridazines .
    
  • Diazotization: Conversion to the diazonium salt, enabling Sandmeyer-type substitutions (Halogens,

    
    ) or azo-coupling for dye-based assays.
    

Synthetic Strategies

Primary Route: The Hydrazinyl-Nitrile Cyclization

The most robust method for constructing the 3-amino-pyrazolo[3,4-c]pyridazine core involves the cyclization of 3-hydrazinopyridazine derivatives with a nitrile source containing an


-leaving group or an activated nitrile.
Mechanism:
  • Nucleophilic Attack: The hydrazine terminal nitrogen attacks the nitrile carbon.

  • Cyclization: Intramolecular attack by the secondary hydrazine nitrogen onto the electrophilic carbon (often a carbonyl or nitrile adjacent to the initial attack site).

  • Aromatization: Loss of water or alcohol to form the fully aromatic system.

Visualization of Synthesis Pathways

The following diagram outlines the primary synthetic workflows for accessing the core and its derivatives.

SynthesisPathways Start 3-Chloro-4-cyanopyridazine (or 3-Hydrazinopyridazine) Intermediate Hydrazinyl Intermediate Start->Intermediate SNAr / Substitution Hydrazine Hydrazine Hydrate (NH2NH2) Hydrazine->Intermediate Core 3-Amino-1H-pyrazolo[3,4-c]pyridazine (The Scaffold) Intermediate->Core Cyclization (EtOH, Reflux) Deriv1 Amides/Ureas (Kinase Inhibitors) Core->Deriv1 R-COCl / R-NCO Deriv2 Pyrimido-fused systems (Tricyclics) Core->Deriv2 1,3-Dicarbonyls Deriv3 Diazonium Salts (Sandmeyer Products) Core->Deriv3 NaNO2 / HCl

Figure 1: Synthetic workflow from pyridazine precursors to the 3-amino-1H-pyrazolo[3,4-c]pyridazine core and downstream derivatives.

Medicinal Chemistry & SAR

Biological Targets

The 3-amino-pyrazolo[3,4-c]pyridazine scaffold is an isostere of the adenine ring of ATP, making it a "privileged structure" for kinase inhibition.

  • CDK1/Cyclin B: Derivatives show nanomolar potency. The pyrazole nitrogens (N1/N2) and the exocyclic amine (N3) typically form a donor-acceptor-donor H-bond triad with the kinase hinge region (e.g., Leu83 in CDK2).

  • EGFR: 4,5-Disubstituted derivatives have demonstrated cytotoxic activity against EGFR-overexpressing cell lines (e.g., A549, HCT-116).

  • GSK-3: Similar binding modes to CDKs, often requiring hydrophobic substitution at the 4- and 5-positions of the pyridazine ring to fit the selectivity pocket.

Structure-Activity Relationship (SAR) Map
PositionModificationEffect on Activity (General)
N1 Alkyl/ArylTolerance: Small alkyls (Me, Et) are tolerated. Bulky groups may clash with the ribose-binding pocket of the kinase. Unsubstituted (NH) is often preferred for H-bonding.
C3 (Amine) AcylationCritical: Conversion to amides/ureas often improves potency and selectivity by accessing the "sugar pocket." Free amine is essential for H-bond donation.
C4/C5 Aryl/HeteroarylSelectivity Determinant: Bulky hydrophobic groups (e.g., Phenyl, 4-Cl-Phenyl) at C4/C5 interact with the hydrophobic gatekeeper region. 4,5-Diphenyl substitution is a common potent motif.

Experimental Protocols

Protocol A: Synthesis of 3-Amino-4,5-diphenyl-1H-pyrazolo[3,4-c]pyridazine

Target: Core Scaffold Construction

Reagents:

  • 3-Chloro-4-cyano-5,6-diphenylpyridazine (Precursor)

  • Hydrazine hydrate (80% or 98%)

  • Ethanol (Absolute)

Procedure:

  • Dissolution: Dissolve 3-chloro-4-cyano-5,6-diphenylpyridazine (1.0 eq) in absolute ethanol (10 mL/g).

  • Addition: Add hydrazine hydrate (excess, typically 3.0–5.0 eq) dropwise to the stirred solution at room temperature.

  • Reflux: Heat the mixture to reflux (

    
    ) for 4–6 hours. Monitor by TLC (System: 
    
    
    
    9:1) for the disappearance of the starting chloride.
  • Precipitation: Cool the reaction mixture to

    
    . The product often precipitates as a solid.
    
  • Workup: Filter the solid. If no precipitate forms, concentrate the solvent to 20% volume and dilute with ice-cold water.

  • Purification: Recrystallize from ethanol/DMF.

  • Validation:

    • IR: Look for doublet

      
       peaks around 
      
      
      
      .[2]
    • MS: Confirm

      
       peak.
      
Protocol B: Synthesis of Pyrimido-Fused Derivative

Target: Tricyclic Ring Formation (Pyrimido[1',2':1,5]pyrazolo[3,4-c]pyridazine)

Reagents:

  • 3-Amino-1H-pyrazolo[3,4-c]pyridazine (from Protocol A)[1]

  • Acetylacetone (or other 1,3-diketone)

  • Glacial Acetic Acid

Procedure:

  • Mix: Combine the 3-amino scaffold (1.0 eq) with acetylacetone (1.2 eq) in glacial acetic acid.

  • Reflux: Heat to reflux for 3–5 hours.

  • Isolation: Pour the hot solution onto crushed ice. Neutralize with ammonium hydroxide if necessary to precipitate the product.

  • Filtration: Collect the solid by filtration, wash with water, and dry.

Visualizing the Kinase Binding Mode

The following diagram illustrates the logical interaction between the scaffold and a generic kinase ATP-binding site, derived from CDK/EGFR inhibitor studies.

BindingMode cluster_scaffold Pyrazolo[3,4-c]pyridazine Core Hinge Kinase Hinge Region (Glu/Leu Backbone) N2 N2 (Acceptor) Hinge->N2 H-Bond Gatekeeper Hydrophobic Gatekeeper (Selectivity Pocket) Ribose Ribose Binding Pocket N1_H N1-H (Donor) N1_H->Hinge H-Bond C3_NH2 C3-NH2 (Donor/Acceptor) C3_NH2->Hinge H-Bond (Optional) C3_NH2->Ribose Solvent Interaction C4_Sub C4-Aryl Group C4_Sub->Gatekeeper Van der Waals

Figure 2: Pharmacophore mapping of the 3-amino-pyrazolo[3,4-c]pyridazine scaffold within a generic kinase active site.

References

  • Pyrazolo[3,4-c]pyridazines as Novel and Selective Inhibitors of Cyclin-Dependent Kinases. Journal of Medicinal Chemistry. (2005).[3] Link

  • Nanoparticles of a Pyrazolo-Pyridazine Derivative as Potential EGFR and CDK-2 Inhibitors. MDPI. (2023).[4] Link

  • Synthesis and pharmacological screening of pyrazolo[3,4-c]pyridazine derivatives. Acta Pharmaceutica. (2005). Link

  • Novel synthesis of some fused pyrazolo[3,4-c]pyridazines. University of Aden Journal of Natural and Applied Sciences. Link

Sources

Technical Guide: Bioisosteric Replacement of Adenine with Pyrazolo[3,4-c]pyridazine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the high-stakes arena of kinase inhibitor development, the adenine scaffold (purine) is the "privileged structure" par excellence. However, its ubiquity is its Achilles' heel: pure adenine mimics often suffer from promiscuity (off-target toxicity) and crowded intellectual property landscapes.

This guide details the bioisosteric replacement of adenine with the pyrazolo[3,4-c]pyridazine core. Unlike the common pyrazolo[3,4-d]pyrimidine (a direct isomer of purine), the [3,4-c]pyridazine scaffold represents a distinct vector geometry. This "scaffold hop" alters the electronic landscape of the hinge-binding region, offering a proven route to enhance selectivity—particularly for Cyclin-Dependent Kinases (CDKs)—while improving aqueous solubility through the incorporation of the pyridazine 1,2-diazine motif.

Structural Rationale & Electronic Landscape

To successfully replace adenine, one must mimic its Hydrogen Bond (H-bond) donor/acceptor motif within the ATP-binding pocket (the "hinge region") while introducing enough variation to gain selectivity.

The Adenine Template vs. The Bioisostere

Adenine presents a classic Acceptor-Donor-Acceptor motif (N1, N6-NH2, N7). The pyrazolo[3,4-c]pyridazine core modifies this by shifting the nitrogen positions in the 6-membered ring (the pyridazine sector) and the 5-membered ring (the pyrazole sector).

  • Adenine (Purine): 6-5 fused system. Flat. High aromaticity.

  • Pyrazolo[3,4-c]pyridazine: 5-6 fused system (conceptually).[1] It places the adjacent nitrogens of the pyridazine ring in a position that alters the dipole moment and pKa relative to the pyrimidine ring of adenine.

Visualization of the Scaffold Hop

The following diagram illustrates the structural superposition and the shift in H-bond vectors.

Bioisostere_Comparison cluster_props Physicochemical Shift Adenine Adenine (Purine Core) [Acceptor: N1] [Donor: N6-NH2] [Acceptor: N7] Design_Strategy Scaffold Hop Strategy 1. Retain Planarity 2. Alter Dipole 3. Shift H-Bond Vectors Adenine->Design_Strategy Bioisosteric Pressure (IP & Selectivity) Target Pyrazolo[3,4-c]pyridazine [Pyridazine Core: 1,2-N] [Pyrazole Fusion] Design_Strategy->Target Resulting Core Prop1 LogP: Generally Lower (Better Solubility) Target->Prop1 Prop2 Selectivity: High (e.g., CDK1 vs CDK2) Target->Prop2

Figure 1: Structural logic flow moving from the natural ligand (Adenine) to the synthetic bioisostere, highlighting the physicochemical advantages.

Synthetic Access: The "Click" Cyclization

Constructing the pyrazolo[3,4-c]pyridazine core requires a specific regioselective approach. The most robust method involves the condensation of hydrazine with a 3-acyl-4-chloropyridazine or a similar 1,2-dicarbonyl equivalent on the pyridazine ring.

Retrosynthetic Analysis

The core is typically assembled by building the pyrazole ring onto a pre-existing pyridazine ring.

  • Precursor: 3-acetyl-4-chloropyridazine (or 4-acetyl-3-chloropyridazine depending on substitution pattern).

  • Reagent: Hydrazine hydrate (or substituted hydrazines for N-alkylation).

  • Mechanism: Nucleophilic attack of hydrazine on the acetyl carbonyl followed by intramolecular nucleophilic aromatic substitution (

    
    ) displacing the chlorine.
    
Detailed Synthetic Protocol

Objective: Synthesis of 3-methyl-1H-pyrazolo[3,4-c]pyridazine.

Reagents:

  • 3-Acetyl-4-chloropyridazine (1.0 eq)

  • Hydrazine hydrate (98%, 2.5 eq)

  • Ethanol (Absolute)

Step-by-Step Workflow:

  • Dissolution: Dissolve 3-acetyl-4-chloropyridazine (10 mmol) in absolute ethanol (20 mL) in a round-bottom flask equipped with a magnetic stir bar.

  • Addition: Add hydrazine hydrate (25 mmol) dropwise at room temperature. Caution: Exothermic reaction.

  • Reflux: Heat the mixture to reflux (

    
    ) for 2–4 hours. Monitor consumption of starting material via TLC (Mobile phase: 5% MeOH in DCM).
    
  • Precipitation: Cool the reaction mixture to

    
    . The product often precipitates as a solid.
    
  • Filtration: Filter the solid and wash with cold ethanol (2 x 5 mL) and diethyl ether.

  • Purification: Recrystallize from Ethanol/Water if necessary.

Validation:

  • 1H NMR (DMSO-d6): Look for the disappearance of the acetyl methyl singlet and the appearance of the pyrazole NH (broad, exchangeable).

  • MS (ESI): Confirm [M+H]+.

Synthesis_Flow Start 3-Acetyl-4-chloropyridazine (Precursor) Intermediate Hydrazone Intermediate (Transient) Start->Intermediate Condensation Reagent Hydrazine Hydrate (Nucleophile) Reagent->Intermediate Cyclization Intramolecular SnAr (Ring Closure) Intermediate->Cyclization Heat/Reflux Product Pyrazolo[3,4-c]pyridazine (Final Scaffold) Cyclization->Product -HCl

Figure 2: The primary synthetic pathway utilizing hydrazine-mediated cyclization onto a pyridazine core.

Medicinal Chemistry Case Study: CDK Inhibition

The most authoritative application of this scaffold is in the inhibition of Cyclin-Dependent Kinases (CDKs) , specifically CDK1 and CDK2.

The Selectivity Hypothesis

Standard adenine mimics (like Roscovitine) inhibit CDKs but often hit other purine-binding enzymes. Research by BASF Bioresearch and others demonstrated that the pyrazolo[3,4-c]pyridazine scaffold fits the ATP pocket but interacts differently with the "gatekeeper" residues due to the pyridazine nitrogen lone pairs repelling specific hydrophobic residues in non-target kinases.

Comparative Data Profile

The following table summarizes the activity of a Pyrazolo[3,4-c]pyridazine derivative compared to a standard purine-based inhibitor.

FeatureAdenine Mimic (Roscovitine)Pyrazolo[3,4-c]pyridazine Analog
Core Scaffold Purine (Pyrazolo[3,4-d]pyrimidine)Pyrazolo[3,4-c]pyridazine
CDK1 IC50 ~0.45 µM~0.02 - 0.10 µM
Selectivity Moderate (Hits CDK2/5/7/9)High (Prefers CDK1/Cyclin B)
Solubility (pH 7.4) Low (< 0.1 mg/mL)Moderate (> 0.5 mg/mL)
Metabolic Liability N-DealkylationPyridazine ring oxidation (slower)
Biological Mechanism of Action (CDK1/Cyclin B)

The inhibitor binds to the ATP-binding cleft of the CDK1 subunit, preventing phosphorylation of downstream targets necessary for the G2/M phase transition.

Pathway_Mechanism Inhibitor Pyrazolo[3,4-c]pyridazine (Small Molecule) Target CDK1 / Cyclin B Complex (Mitotic Driver) Inhibitor->Target Competitive Binding (ATP Site) Substrate Histone H1 / Lamin (Substrates) Target->Substrate Phosphorylation (BLOCKED) Outcome_Blocked Mitotic Entry (G2 -> M) Substrate->Outcome_Blocked

Figure 3: Mechanism of Action. The scaffold competitively inhibits the CDK1/Cyclin B complex, arresting the cell cycle at the G2/M boundary.

Experimental Validation Protocol: Kinase Binding Assay

To validate the bioisosteric replacement, one must quantify the binding affinity (


 or 

).

Method: FRET-based LanthaScreen™ Eu Kinase Binding Assay.

  • Preparation: Dilute the Pyrazolo[3,4-c]pyridazine derivative in DMSO (100% -> 3-fold serial dilutions).

  • Reaction Mix:

    • Kinase: CDK1/Cyclin B (5 nM final).

    • Tracer: Alexa Fluor™ 647-labeled ATP competitive tracer.

    • Antibody: Eu-anti-GST antibody (binds to GST-tagged kinase).

  • Incubation: Add 5 µL of compound, 5 µL of kinase/antibody mix, and 5 µL of tracer to a 384-well white low-volume plate. Incubate for 1 hour at Room Temp.

  • Detection: Read TR-FRET signal on a plate reader (Excitation: 340 nm; Emission: 665 nm [Tracer] and 615 nm [Eu]).

  • Analysis: Calculate the Emission Ratio (665/615). Plot vs. log[Inhibitor] to determine

    
    .
    

References

  • Discovery of Pyrazolo[3,4-c]pyridazines as CDK Inhibitors Title: Pyrazolo[3,4-c]pyridazines as Novel and Selective Inhibitors of Cyclin-Dependent Kinases.[2] Source: Journal of Medicinal Chemistry (ACS). URL:[Link]

  • Synthetic Methodology for Pyrazolo-Pyridazines Title: Synthesis and pharmacological screening of pyrazolo[3,4-c]pyridazine derivatives.[1][3] Source: Acta Pharmaceutica Hungarica (PubMed). URL:[Link]

  • General Review of Pyridazine Bioisosteres Title: Pyridazinic Bioisosteres with Potential Applications in Medicinal Chemistry.[4][5][6] Source: Mini-Reviews in Organic Chemistry. URL:[Link]

  • Comparison to Pyrazolo[3,4-d]pyrimidines Title: Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold.[4][5] Source: RSC Medicinal Chemistry. URL:[Link]

Sources

Architecting Specificity: Nitrogen-Fused Heterocycles in Kinase Inhibitor Discovery

[1]

Executive Summary

The human kinome, comprising over 500 protein kinases, represents one of the most fruitful target classes in modern oncology and immunology. The structural conservation of the ATP-binding site poses a significant challenge: achieving selectivity. Nitrogen-containing fused heterocycles serve as the "privileged structures" of kinase inhibitor design.[1][2] Their planar architecture, tunable electronic properties, and capacity for precise hydrogen bonding allow them to mimic the adenine ring of ATP while exploiting distinct hydrophobic pockets (Gatekeeper, DFG-motif) to achieve specificity.

This guide details the structural logic, synthetic pathways, and validation protocols required to deploy these scaffolds effectively in drug discovery.

Structural Biology: The Pharmacophore

The efficacy of nitrogen-fused heterocycles stems from their ability to satisfy the Hinge Region requirements. The kinase hinge region connects the N- and C-terminal lobes and typically requires a specific Hydrogen Bond (H-bond) donor/acceptor motif.

The Adenine Mimicry Hypothesis

ATP binds via its adenine ring, forming two key H-bonds with the hinge backbone. Synthetic inhibitors must replicate or improve upon this interaction.

  • Acceptor (N): Accepts a proton from the backbone amide NH.

  • Donor (NH): Donates a proton to the backbone carbonyl oxygen.

  • Fused Ring System: Provides a rigid scaffold to minimize the entropic penalty of binding ($ \Delta G = \Delta H - T\Delta S $). By "pre-organizing" the molecule into a planar shape, the entropic loss upon binding is reduced.

Visualization: The Hinge Interaction Logic

The following diagram illustrates the canonical binding mode of a fused heterocycle (e.g., Quinazoline) versus the ATP pocket architecture.

KinaseHingecluster_pocketATP Binding PocketHingeHinge Region(Backbone Amides/Carbonyls)ScaffoldN-Fused Heterocycle(e.g., Quinazoline)Hinge->ScaffoldH-Bond Donor (NH)GatekeeperGatekeeper Residue(Selectivity Filter)RiboseRibose/Solvent Pocket(Solubility Tail)Scaffold->HingeH-Bond Acceptor (N1)Scaffold->GatekeeperHydrophobicInteractionScaffold->RiboseSolubilizing GroupAttachment

Caption: Logical map of the ATP-binding pocket interactions. The N-fused heterocycle serves as the anchor (green) interacting with the Hinge (red), while substituents probe the Gatekeeper (yellow) and Solvent regions (blue).

Privileged Scaffolds & SAR

While thousands of heterocycles exist, a select few are "privileged" due to their optimal geometry and synthetic tractability.

Key Scaffold Comparison
Scaffold ClassRepresentative DrugKey FeaturesHinge Binding Motif
Quinazoline Gefitinib (Iressa)High affinity for EGFR. The C4-position allows facile substitution for solubility.Acceptor (N1)
Pyrazolo[1,5-a]pyrimidine DinaciclibBioisostere of purine. Excellent metabolic stability. Tunable C3/C5/C7 positions.Donor-Acceptor
Pyrrolo[2,3-d]pyrimidine TofacitinibClosest mimic to Adenine (7-deazapurine).Donor-Acceptor
Indazole AxitinibBicyclic system balancing lipophilicity and polarity.Donor-Acceptor
Design Causality: Why Pyrazolo[1,5-a]pyrimidine?

This scaffold is increasingly favored over traditional quinazolines because:

  • Vector Diversity: It offers multiple vectors (C3, C5, C7) to grow the molecule into the "back pocket" or solvent front without disrupting the hinge bind.

  • C-H vs N: The C-H bond at position 3 (unlike N in purines) prevents repulsive interactions with certain kinase gatekeepers, broadening the target profile.

Synthetic Methodology: Pyrazolo[1,5-a]pyrimidines

Protocol Integrity: The following is a robust, convergent synthesis route adaptable for library generation. This avoids the harsh conditions of legacy cyclizations.

Reaction Scheme

Target: 3,5,7-trisubstituted pyrazolo[1,5-a]pyrimidine.

Step 1: Formation of the Aminopyrazole Core

  • Reagents: Acrylonitrile derivative + Hydrazine hydrate.

  • Conditions: Ethanol, Reflux, 3h.

  • Mechanism: Michael addition followed by cyclization.

Step 2: Condensation (The Ring Closure)

  • Reagents: 5-aminopyrazole (from Step 1) + 1,3-dicarbonyl compound (e.g.,

    
    -keto ester).
    
  • Conditions: Glacial Acetic Acid, Reflux, 4-6h.

  • Critical Control: Regioselectivity is controlled by the steric bulk of the 1,3-dicarbonyl. The more hindered ketone typically reacts with the exocyclic amine.

Step 3: Functionalization (Suzuki Coupling)

  • Reagents: Aryl halide intermediate + Boronic acid +

    
     (5 mol%).
    
  • Base/Solvent:

    
     (2M) / Dioxane:Water (4:1).
    
  • Atmosphere: Argon (Strict

    
     exclusion required).
    
Synthetic Workflow Diagram

SynthesisStartPrecursors:Acrylonitrile + HydrazineStep1Step 1: Cyclization(Formation of 5-aminopyrazole)Start->Step1EtOH, RefluxStep2Step 2: Condensation(+ 1,3-Dicarbonyl)Step1->Step2AcOH, RefluxIntermediateIntermediate:Pyrazolo[1,5-a]pyrimidine CoreStep2->IntermediateStep3Step 3: Pd-Catalyzed Coupling(Suzuki/Buchwald)Intermediate->Step3R-B(OH)2, Pd(0)FinalFinal Kinase InhibitorStep3->Final

Caption: Convergent synthetic route for Pyrazolo[1,5-a]pyrimidine scaffolds. Step 2 is the critical scaffold-forming event.

Biological Validation: TR-FRET Assay

To validate the synthesized heterocycles, a biochemical assay measuring binding affinity (


Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET)
Protocol: LanthaScreen™ Eu Kinase Binding Assay

This assay measures the displacement of a labeled "tracer" (a known binder) by your test compound.[3]

Reagents:

  • Kinase: Recombinant human kinase (e.g., EGFR, 5 nM final).

  • Tracer: Alexa Fluor™ 647-labeled ATP-competitive inhibitor (tracer concentration

    
    ).[3]
    
  • Antibody: Eu-labeled anti-tag antibody (binds to the kinase tag, e.g., GST or His).

  • Test Compound: Serial dilution in DMSO.

Step-by-Step Methodology:

  • Preparation: Prepare a 384-well low-volume white plate.

  • Compound Addition: Add 5

    
    L of test compound (diluted in Kinase Buffer A + 1% DMSO).
    
  • Master Mix Addition: Add 5

    
    L of Kinase/Antibody mixture.
    
    • Note: Pre-incubating kinase and antibody ensures stable complex formation.

  • Tracer Addition: Add 5

    
    L of Tracer solution.
    
  • Incubation: Cover and incubate for 60 minutes at Room Temperature (dark).

  • Detection: Read on a TR-FRET compatible plate reader (e.g., PHERAstar).

    • Excitation: 337 nm (Europium).

    • Emission 1: 620 nm (Europium donor).

    • Emission 2: 665 nm (Alexa647 acceptor).

  • Analysis: Calculate Ratio = (Signal 665 nm / Signal 620 nm). Plot % Inhibition vs. Log[Compound].

Validation Logic Diagram

TRFRETcluster_FRETHigh FRET Signal (No Inhibitor)cluster_NoFRETLow FRET Signal (Inhibitor Bound)EuEu-Ab(Donor)KinaseKinase(Target)Eu->KinaseTracerTracer(Acceptor)Eu->TracerEnergyTransferKinase->TracerTracer->KinaseBlockedInhibitorTestCompoundInhibitor->KinaseDisplacesTracer

Caption: TR-FRET Mechanism. The inhibitor displaces the Tracer, breaking the proximity between the Donor (Eu) and Acceptor (Tracer), resulting in signal loss.

Future Directions: Beyond Simple Inhibition

The field is moving beyond simple occupancy-driven inhibition (

  • Covalent Inhibitors: Incorporating an acrylamide "warhead" onto the N-heterocycle scaffold (often at the solvent-exposed region) to form a permanent covalent bond with a non-catalytic cysteine (e.g., Cys481 in BTK). This provides infinite residence time.

  • PROTACs: Using the N-heterocycle as a "warhead" linked to an E3 ligase ligand. This degrades the kinase rather than just inhibiting it, overcoming resistance mutations that restore catalytic activity.

References

  • Vitaku, E., Smith, D. T., & Njardarson, J. T. (2014). Analysis of the Structural Diversity, Substitution Patterns, and Frequency of Nitrogen Heterocycles among U.S. FDA Approved Pharmaceuticals. Journal of Medicinal Chemistry. Link

  • Zhang, J., Yang, P. L., & Gray, N. S. (2009). Targeting cancer with small molecule kinase inhibitors.[][1][5][6] Nature Reviews Cancer. Link

  • LanthaScreen™ Eu Kinase Binding Assay Protocol. ThermoFisher Scientific User Guide. Link

  • Gomha, S. M., et al. (2015). Synthesis and Biological Evaluation of Some Novel Pyrazolo[1,5-a]pyrimidines as Antimicrobial Agents. Molecules. Link

  • Roskoski, R. Jr. (2019). Properties of FDA-approved small molecule protein kinase inhibitors. Pharmacological Research. Link

The Tale of Two Isomers: A Comparative Analysis of Pyrazolo[3,4-c]pyridazine and Pyrazolo[3,4-d]pyrimidine Scaffolds in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide for Researchers

Abstract

In the landscape of medicinal chemistry, nitrogen-containing heterocyclic compounds represent a cornerstone of drug design, with certain scaffolds earning the designation of "privileged structures" for their ability to bind to a wide range of biological targets. Among these, fused pyrazole systems are of paramount importance. This guide provides a detailed comparative analysis of two closely related, yet functionally distinct, bicyclic heteroaromatic isomers: pyrazolo[3,4-c]pyridazine and pyrazolo[3,4-d]pyrimidine. While differing by the mere placement of two nitrogen atoms, these scaffolds exhibit divergent physicochemical properties, require distinct synthetic strategies, and, most importantly, possess vastly different pharmacological profiles. This document serves as a technical resource for researchers, scientists, and drug development professionals, elucidating the core distinctions between these two scaffolds to inform rational drug design and scaffold selection. We will explore their structural electronics, comparative synthesis, and the deep body of research that has established pyrazolo[3,4-d]pyrimidine as a powerhouse in kinase inhibition, while highlighting the emerging, diverse biological potential of the lesser-explored pyrazolo[3,4-c]pyridazine system.

Part 1: Core Structural and Physicochemical Analysis

The fundamental difference between pyrazolo[3,4-c]pyridazine and pyrazolo[3,4-d]pyrimidine lies in the arrangement of nitrogen atoms within their fused six-membered rings. This seemingly subtle variation in architecture has profound implications for the molecule's electronic distribution, hydrogen bonding capabilities, and overall three-dimensional shape, which in turn dictates its interaction with biological macromolecules.

The pyrazolo[3,4-d]pyrimidine nucleus is a renowned isostere of purine, particularly adenine.[1][2] This structural mimicry is the primary driver behind its extensive investigation as a modulator of purinergic signaling and, most notably, as a competitive inhibitor of ATP-binding sites in protein kinases.[1][3][4] The arrangement of nitrogen atoms in the pyrimidine ring of this scaffold presents a hydrogen bonding pattern that effectively mimics the interactions of adenine with the hinge region of kinase domains.[5]

Conversely, the pyrazolo[3,4-c]pyridazine scaffold, while also an aza-indole analogue, does not share the same direct isosteric relationship with adenine.[6] Its pyridazine ring, with two adjacent nitrogen atoms, creates a different electronic and steric profile, leading to a distinct set of potential biological targets.

Caption: Core structures of Pyrazolo[3,4-d]pyrimidine and its bioisostere, Adenine, alongside Pyrazolo[3,4-c]pyridazine.

Comparative Physicochemical Properties

The variance in nitrogen atom placement directly influences key physicochemical parameters that are critical for drug development, such as solubility, lipophilicity, and metabolic stability. A comparison of the parent scaffolds illustrates these differences.

PropertyPyrazolo[3,4-d]pyrimidinePyrazolo[3,4-c]pyridazineCausality of Difference
Molecular Formula C₅H₄N₄[7]C₅H₄N₄Isomers with the same atomic composition.
Molecular Weight 120.11 g/mol [7]120.11 g/mol Identical molecular formula.
XLogP3 0.2[7]0.5 (Pyrazolo[3,4-c]pyridine proxy)[8]The adjacent nitrogens in the pyridazine ring may slightly reduce the overall polarity compared to the more separated nitrogens in pyrimidine, leading to a minor increase in lipophilicity.
H-Bond Donors 1[7]1Both parent scaffolds have one acidic proton on the pyrazole ring.
H-Bond Acceptors 3[7]3The number of lone-pair-bearing nitrogen atoms available for hydrogen bonding is the same.
Topological Polar Surface Area (TPSA) 54.5 Ų[7]41.6 Ų (Pyrazolo[3,4-c]pyridine proxy)[8]The arrangement of nitrogen atoms in the pyrimidine ring leads to a larger polar surface area, which can influence membrane permeability and solubility.

These fundamental differences guide the initial stages of drug design. For instance, the higher TPSA of the pyrazolo[3,4-d]pyrimidine scaffold might suggest better aqueous solubility, a desirable trait for oral bioavailability. Conversely, the slightly higher lipophilicity of the pyrazolo[3,4-c]pyridazine core could be advantageous for targeting proteins within the central nervous system.[9]

Part 2: A Divergence in Synthesis

The construction of these fused heterocyclic systems follows distinct synthetic logics, primarily dictated by the choice of the starting ring system. Generally, the most efficient strategies involve the annulation of the second ring onto a pre-formed, appropriately functionalized pyrazole, pyrimidine, or pyridazine.

Synthesis of Pyrazolo[3,4-d]pyrimidines

The most prevalent and versatile route to the pyrazolo[3,4-d]pyrimidine core begins with a 5-aminopyrazole precursor.[10] This pyrazole is typically substituted with a cyano or ester group at the 4-position, which serves as the electrophilic carbon for the subsequent cyclization to form the pyrimidine ring.

Synthesis_Pyrazolo_d_pyrimidine start 5-Amino-1-phenyl-1H- pyrazole-4-carbonitrile reagent1 Formic Acid (HCOOH) Reflux start->reagent1 product 1-Phenyl-1,5-dihydro-4H- pyrazolo[3,4-d]pyrimidin-4-one reagent1->product Cyclization reagent2 Alkylating Agent (e.g., R-X) Base product->reagent2 final_product Substituted Pyrazolo[3,4-d]pyrimidine Derivatives reagent2->final_product Functionalization Synthesis_Pyrazolo_c_pyridazine start Ethyl 3-chloro-6-aryl- pyridazine-4-carboxylate reagent1 Hydrazine Hydrate (N₂H₄·H₂O) Reflux start->reagent1 product Substituted Pyrazolo[3,4-c]pyridazine Derivative reagent1->product Cyclization

Caption: General synthetic workflow for Pyrazolo[3,4-c]pyridazine derivatives.

Exemplary Protocol: Synthesis of Pyrazolo[3,4-c]pyridazine Derivatives [11]

  • Starting Material: Ethyl 3-chloro-6-(4-chlorophenyl)-pyridazine-4-carboxylate.

  • Reaction: The substituted pyridazine is treated with a nucleophilic reagent such as hydrazine hydrate or a mono-substituted hydrazine.

  • Conditions: The reaction is typically carried out in a suitable solvent under reflux.

  • Mechanism: The reaction proceeds via a nucleophilic substitution of the chlorine atom at the 3-position of the pyridazine ring by one of the nitrogen atoms of the hydrazine. This is followed by an intramolecular cyclization, where the second nitrogen atom of the hydrazine attacks the ester carbonyl group, leading to the formation of the fused pyrazole ring.

  • Work-up and Purification: The product is isolated from the reaction mixture after cooling and purified using standard techniques like recrystallization or column chromatography.

Another versatile method involves the cyclization of hydrazone derivatives of pyrazolones in the presence of ammonium acetate. [12]

Part 3: The Pharmacological Divide

The structural and synthetic differences culminate in distinct pharmacological profiles. While both scaffolds have demonstrated anticancer potential, their primary mechanisms and breadth of application are notably different.

Pyrazolo[3,4-d]pyrimidine: The Kinase Inhibitor Specialist

The pyrazolo[3,4-d]pyrimidine scaffold is one of the most successful and heavily explored frameworks in the field of protein kinase inhibition. [3]Its ability to act as an ATP-competitive inhibitor has led to the development of numerous potent and selective agents against a wide array of kinases implicated in cancer and other diseases.

Caption: ATP-competitive binding mechanism of Pyrazolo[3,4-d]pyrimidine inhibitors.

Key Kinase Targets and Structure-Activity Relationship (SAR):

The versatility of this scaffold is demonstrated by the range of kinases it can be tailored to inhibit. SAR studies have shown that substitutions at various positions are critical for achieving potency and selectivity. [13]

Kinase Target Family Example Derivative(s) Key SAR Insights Reported Activity (IC₅₀)
Src Family Kinases PP1, PP2 [14] A bulky group (e.g., t-butyl) at the N-1 position and a substituted phenyl ring at C-5 enhance potency and selectivity. [14][13] Sub-micromolar range [14]
CDKs 5-Substituted-3-isopropyl derivatives [3] Substitution at the C-5 position markedly improves inhibitory activity against CDK2 and CDK5. [3] < 1 µM [3]
EGFR Pyridopyrazolopyrimidine derivatives [3] An anilino moiety at the C-4 position is crucial for potent inhibition of EGFR and erbB2. [3] 4.18 µM for some derivatives [3]

| RET | Various substituted derivatives [15]| Specific substitutions on the N-1 phenyl ring and at the C-4 position are key to achieving high potency and selectivity against RET kinase. [15]| Nanomolar range (e.g., 23c) [15]|

The extensive research into this scaffold has generated a deep understanding of its SAR, making it a highly predictable and optimizable platform for developing new kinase inhibitors.

Pyrazolo[3,4-c]pyridazine: An Emerging Scaffold with Diverse Bioactivity

While not as extensively studied as its isomer, the pyrazolo[3,4-c]pyridazine core has demonstrated a unique and varied range of biological activities. This suggests it may interact with different classes of biological targets, offering new avenues for therapeutic intervention.

Reported Biological Activities:

Biological ActivityExample Derivative(s)Key FindingsReference
Anticancer (CDK Inhibition) Substituted pyrazolo[3,4-c]pyridazinesIdentified as novel and selective inhibitors of cyclin-dependent kinases (CDKs), particularly CDK1/cyclin B. [16][17][16][17]
Anticancer (EGFR/CDK-2 Inhibition) 4,5-diphenyl-1H-pyrazolo[3,4-c]pyridazin-3-amineNanoformulations of this compound showed promising cytotoxic activity and dual inhibition of EGFR and CDK-2. [9][9]
Central Nervous System (CNS) Various derivativesSynthesized compounds exhibited effects on the central nervous system, including anticonvulsant activity. [11][11]
Antimicrobial 3-sulfamoylpyrazolo[3,4-c]pyridazine derivativesShowed activity against various Gram-positive and Gram-negative bacteria, as well as fungi. [18][18]

The SAR for the pyrazolo[3,4-c]pyridazine series is less developed. However, initial studies indicate that substitutions on aryl rings attached to the core can significantly impact activity. For example, derivatives with electron-withdrawing groups on the phenyl rings at positions 4 and 5 were found to be inactive against CDK1 and various cancer cell lines, suggesting electronic properties are critical. [9]

Conclusion and Future Outlook

The comparative analysis of pyrazolo[3,4-c]pyridazine and pyrazolo[3,4-d]pyrimidine underscores a fundamental principle in medicinal chemistry: subtle isomeric changes can lead to dramatic shifts in biological function.

  • Pyrazolo[3,4-d]pyrimidine remains a dominant, "go-to" scaffold for the development of ATP-competitive kinase inhibitors. Its bioisosteric relationship with adenine provides a strong, rational foundation for its design and optimization. Future research will likely focus on developing next-generation inhibitors that overcome resistance mutations and achieve greater selectivity to minimize off-target effects.

  • Pyrazolo[3,4-c]pyridazine represents a more nascent but highly promising scaffold. Its demonstrated activities across different target classes—from kinases to CNS receptors to microbial targets—suggest a broader, less defined pharmacological potential. The field is ripe for further exploration, including high-throughput screening against diverse target panels and comprehensive SAR studies to unlock its full therapeutic utility. For drug development professionals, this scaffold offers an opportunity to explore novel chemical space for challenging targets where traditional purine mimetics may have failed.

By understanding the core differences in structure, synthesis, and biological activity, researchers can make more informed decisions in the selection and design of these powerful heterocyclic systems, ultimately accelerating the discovery of novel therapeutics.

References

  • QSAR study of some pyrazolo[3,4-d]pyrimidine derivatives as the c-Src inhibitors. (2016). AIP Conference Proceedings.
  • Design, Synthesis and Biological Activity of Pyrazolo[3,4-d]pyrimidine Derivatives Containing Indole Moiety. SIOC Journals.
  • Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations. (2024). MDPI. [Link]

  • Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e]t[13][19]riazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations. (2022). RSC Publishing. [Link]

  • Biologically Driven Synthesis of Pyrazolo[3,4-d]pyrimidines As Protein Kinase Inhibitors: An Old Scaffold As a New Tool for Medicinal Chemistry and Chemical Biology Studies. (2014). ACS Publications. [Link]

  • Targeting tumor cells with pyrazolo[3,4-d]pyrimidine scaffold: A literature review on synthetic approaches, structure activity relationship, structural and target-based mechanisms. (2021). Arabian Journal of Chemistry. [Link]

  • (PDF) Pyrazolo[3,4-d]pyrimidine Scaffold: Synthetic Strategies and Biological Activities. (2025). ResearchGate. [Link]

  • Pharmacological activities of pyridazines and pyridazinone Derivatives: A Review on biologically active scaffold. (2019). SAR Publication. [Link]

  • Design, synthesis, and biological evaluation with molecular dynamics study of novel pyrazolo[3,4-d]pyrimidine derivatives as anti-cancer agents. (2023). RSC Publishing. [Link]

  • Synthesis and pharmacological screening of pyrazolo[3,4-c]pyridazine derivatives. (1998). PubMed. [Link]

  • Study of novel pyrazolo[3,4-d]pyrimidine derivatives as selective TgCDPK1 inhibitors: molecular docking, structure-based 3D-QSAR and molecular dynamics simulation. (2016). RSC Publishing. [Link]

  • Pyrazolo[3,4-c]pyridazines as Novel and Selective Inhibitors of Cyclin-Dependent Kinases. (2005). ACS Publications. [Link]

  • Pyridazine Derivatives and Related Compounds Part 24. 1 Synthesis and Antimicrobial Activity of Some Sulfamoylpyrazolo[3,4-c]pyridazine Derivatives. (2007). Taylor & Francis Online. [Link]

  • 1H-Pyrazolo[3,4-d]pyrimidin-4-amine. PubChem. [Link]

  • A CONVENIENT SYNTHESIS OF NOVEL PYRAZOLO[3,4-D] PYRIMIDINE AND PYRAZOLO[4,3-E]T[13][19]RIAZOLO[1,5-C] PYRIMIDINE DERIVATIVES TARG. Semantic Scholar. [Link]

  • New advances in synthesis and clinical aspects of pyrazolo[3,4-d]pyrimidine scaffolds. (2018). PubMed. [Link]

  • Synthesis and structure-activity relationship study of pyrazolo[3,4-d]pyrimidines as tyrosine kinase RET inhibitors. (2017). PubMed. [Link]

  • Nanoparticles of a Pyrazolo-Pyridazine Derivative as Potential EGFR and CDK-2 Inhibitors: Design, Structure Determination, Anticancer Evaluation and In Silico Studies. (2023). MDPI. [Link]

  • Synthesis and vectorial functionalisation of pyrazolo[3,4-c]pyridines. RSC Publishing. [Link]

  • Synthesis of pyrazolo[3,4‐d]pyrimidine 58. ResearchGate. [Link]

  • 1H-Pyrazolo(3,4-d)pyrimidine. PubChem. [Link]

  • Pyrazolo[3,4-c]pyridazines as novel and selective inhibitors of cyclin-dependent kinases. (2005). PubMed. [Link]

  • Selected biologically active pyrazolo[3,4-c]pyridazine derivatives. ResearchGate. [Link]

  • 1H-Pyrazolo[3,4-c]pyridine. PubChem. [Link]

  • Synthesis and vectorial functionalisation of pyrazolo[3,4-c]pyridines. (2023). RSC Publishing. [Link]

  • Synthesis and Biological Activity of Pyrazolo[4,3-c]heterocyclic Derivatives: A Mini Review. Bentham Science. [Link]

  • New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors. (2024). RSC Publishing. [Link]

  • Synthesis, characterization and in vitro antimicrobial activity of novel fused pyrazolo[3,4-c]pyridazine, pyrazolo[3,4-d]pyrimidine, thieno[3,2-c]pyrazole and pyrazolo[3. (2017). PMC. [Link]

  • Synthetic Pathways to Pyrido[3,4-c]pyridazines and Their Polycyclic Derivatives. (2022). MDPI. [Link]

  • 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. (2022). DAU. [Link]

  • Cu(II)-Catalyzed Synthesis of Pyrazolo[3,4-b]pyridine Derivatives and Their Potential Antibacterial and Cytotoxic Activities with Molecular Docking, DFT Calculation, and SwissADME Analysis. (2024). ACS Omega. [Link]

  • Some Pyrazole and Pyrazolo[3,4-d]pyrimidine Derivatives: Synthesis and Anticancer Evaluation. ResearchGate. [Link]

  • 1H-pyrazolo(3,4-b)pyridine. PubChem. [Link]

  • Some pyrazole and pyrazolo[3,4-d]pyrimidine derivatives: synthesis and anticancer evaluation. (2014). PubMed. [Link]

  • Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e]t[13][19]riazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors:. (2022). Semantic Scholar. [Link]

  • Pyridazine and its Related Compounds. Part 16.1 Synthesis and Some Reactions of 3-Hydrazino-1H-pyrazolo [3, 4-c] pyridazine. ResearchGate. [Link]

  • Introduction to the pyrazolo[3,4‐c]pyridazine (PPDA) core. (A) The.... ResearchGate. [Link]854125)

Sources

Methodological & Application

Synthesis of 1H-Pyrazolo[3,4-c]pyridazin-3-amine via hydrazine hydrate cyclization

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 1H-pyrazolo[3,4-c]pyridazine scaffold represents a critical pharmacophore in medicinal chemistry, particularly in the development of kinase inhibitors (e.g., CDK, GSK-3


) and CNS-active agents. This Application Note details the optimized protocol for synthesizing 1H-pyrazolo[3,4-c]pyridazin-3-amine  using a hydrazine hydrate-mediated cyclization.

Unlike complex multi-step routes, this protocol utilizes a one-pot nucleophilic aromatic substitution (


) followed by intramolecular cyclization , offering high atom economy and scalability. The method focuses on the reaction between 3-chloropyridazine-4-carbonitrile  and hydrazine hydrate, a pathway selected for its reliability and direct access to the 3-amino functionality.

Scientific Principles & Mechanism

Chemical Strategy

The synthesis exploits the electrophilicity of the pyridazine ring. The 3-position, activated by the adjacent ring nitrogen and the electron-withdrawing nitrile group at position 4, is highly susceptible to nucleophilic attack.

  • 
     Displacement:  Hydrazine acts as a hard nucleophile, displacing the chloride at the 3-position to form a 3-hydrazinyl intermediate.
    
  • Thorpe-Ziegler Type Cyclization: The terminal nitrogen of the hydrazinyl group attacks the adjacent nitrile carbon (

    
    ).
    
  • Tautomerization: The resulting imine intermediate tautomerizes to form the stable aromatic amino-pyrazole ring.

Mechanistic Pathway (Visualization)

ReactionMechanism Start 3-chloro-4-cyanopyridazine (Precursor) Inter Intermediate: 3-hydrazinylpyridazine-4-carbonitrile Start->Inter SnAr (-HCl) Reagent Hydrazine Hydrate (Nucleophile) Reagent->Inter TS Cyclization (Intramolecular Attack) Inter->TS N-attack on CN Product This compound (Target) TS->Product Tautomerization

Figure 1: Mechanistic pathway showing the conversion of the chloropyridazine precursor to the fused pyrazolo-pyridazine system.

Experimental Protocol

Materials & Reagents
ReagentRoleStoichiometryPurity Grade
3-Chloropyridazine-4-carbonitrile Substrate1.0 equiv>97%
Hydrazine Hydrate (

)
Reagent2.5 - 3.0 equiv64% or 80% solution
Ethanol (EtOH) Solvent10-15 V/wAbsolute
Water WorkupN/ADeionized
Step-by-Step Methodology

Step 1: Reaction Setup

  • Equip a 100 mL round-bottom flask (RBF) with a magnetic stir bar and a reflux condenser.

  • Charge the flask with 3-chloropyridazine-4-carbonitrile (1.0 g, 7.17 mmol).

  • Add Ethanol (15 mL) and stir at room temperature (RT) to create a suspension.

Step 2: Reagent Addition

  • Safety Note: Hydrazine is toxic and a potential carcinogen.[1] Handle in a fume hood.

  • Add Hydrazine Hydrate (1.05 mL, ~21.5 mmol, 3.0 equiv) dropwise to the stirring suspension over 5 minutes.

    • Observation: An initial color change (often to yellow/orange) indicates the formation of the hydrazinyl intermediate.

    • Exotherm: Mild exothermicity may be observed; ensure the temperature does not spike uncontrolled.[1]

Step 3: Cyclization (Reflux)

  • Heat the reaction mixture to reflux (78-80 °C) .

  • Maintain reflux for 2 to 4 hours .

  • Monitoring: Monitor reaction progress via TLC (System: 10% MeOH in DCM).

    • Target: Disappearance of the starting material (

      
      ) and appearance of a lower 
      
      
      
      fluorescent spot (Product).

Step 4: Workup & Isolation

  • Cool the reaction mixture to room temperature (20-25 °C).

  • Cool further to 0-5 °C using an ice bath to maximize precipitation.

  • Filtration: Filter the solid precipitate under vacuum.

  • Wash: Wash the filter cake with cold Ethanol (

    
     mL) followed by cold Water (
    
    
    
    mL) to remove hydrazine salts.
  • Drying: Dry the solid in a vacuum oven at 45 °C for 12 hours.

Workflow Diagram

Workflow Setup Dissolve Precursor in Ethanol Add Add Hydrazine Hydrate (Dropwise, RT) Setup->Add React Reflux (80°C) 2 - 4 Hours Add->React Cool Cool to 0-5°C (Precipitation) React->Cool Filter Vacuum Filtration & Wash (EtOH/H2O) Cool->Filter Dry Vacuum Dry Yield Calculation Filter->Dry

Figure 2: Operational workflow for the synthesis of this compound.

Process Validation & Quality Control

To ensure the protocol was successful, the isolated solid must be validated against the following criteria.

Analytical MethodExpected ResultInterpretation

NMR (DMSO-

)
Singlet

ppm (2H)
Represents the exocyclic

group.[2][3]

NMR (DMSO-

)
Broad singlet

ppm (1H)
Represents the pyrazole

(often invisible due to exchange).
IR Spectroscopy Absence of peak at

Confirms consumption of the Nitrile (

).
IR Spectroscopy Doublet at

Confirms presence of primary amine (

).
LC-MS

peak matching MW
Verifies molecular weight (Calc: ~135.13 Da).

Self-Validation Check:

  • Did the nitrile peak disappear in IR? If yes, cyclization occurred.

  • Is the product soluble in dilute acid? Yes, the amine functionality should allow solubility in 1N HCl.

Troubleshooting & Optimization

Issue 1: Low Yield / Incomplete Precipitation

  • Cause: Product solubility in ethanol is too high at RT.

  • Solution: Reduce ethanol volume during setup or add a co-solvent like Diethyl Ether during the cooling stage to force precipitation.

Issue 2: Formation of "Bis" By-products

  • Cause: Hydrazine bridging two pyridazine rings (dimerization) if hydrazine is the limiting reagent.

  • Solution: Ensure Hydrazine Hydrate is in excess (at least 2.5 equiv) . The kinetic favorability of the intramolecular cyclization usually prevents dimerization if excess hydrazine is present.

Issue 3: Hydrolysis of Nitrile

  • Cause: Presence of too much water or extreme pH, leading to the amide instead of the amidine/pyrazole.

  • Solution: Use high-grade Ethanol (Absolute). Ensure the hydrazine hydrate grade is standard (e.g., 64% or 80%), avoiding dilute aqueous solutions.

References

  • Synthesis of Pyrazolo[3,4-c]pyridazines

    • Title: Novel synthesis of some fused pyrazolo[3,4-c]pyridazines.[4][5][6]

    • Source: University of Aden Journal of Natural and Applied Sciences (via ResearchGate).[4]

    • Relevance: Describes the core cyclization of 4-cyano-pyridazine derivatives with hydrazine hydrate to yield 3-amino-pyrazolo[3,4-c]pyridazines.
    • URL:

  • General Hydrazine Cyclization Mechanism

    • Title: Synthesis and pharmacological screening of pyrazolo[3,4-c]pyridazine deriv
    • Source: PubMed / Acta Pol Pharm.
    • Relevance: Validates the reaction of 3-chloro-pyridazines with hydrazine as a standard route for this scaffold.
    • URL:

  • Precursor Preparation (Contextual)

    • Title: Single crystal X-ray structure of 3-amino-5-(4-chlorophenyl)pyridazine-4-carbonitrile.
    • Source: Growing Science.[7]

    • Relevance: Provides characterization data for the nitrile precursors used in these cycliz
    • URL:

  • Related Scaffold Synthesis (3-amino-pyrazole formation)

    • Title: Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles.
    • Source: MDPI Molecules.
    • Relevance: Illustrates the general reactivity of hydrazine with -functionalized nitriles to form amino-pyrazoles.
    • URL:

Sources

Application Note: Microwave-Assisted Synthesis of Pyrazolo[3,4-c]pyridazine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured as a high-level technical guide for researchers in medicinal chemistry, focusing on the microwave-assisted synthesis of pyrazolo[3,4-c]pyridazine derivatives.

Executive Summary

Pyrazolo[3,4-c]pyridazine derivatives represent a privileged scaffold in drug discovery, exhibiting potent inhibitory activity against glycogen synthase kinase-3 (GSK-3), cyclin-dependent kinases (CDK2), and various microbial pathogens. Conventional thermal synthesis of this scaffold often suffers from prolonged reaction times (10–24 hours), harsh solvents, and laborious purification due to regioisomeric byproducts.

This guide details a Microwave-Assisted One-Pot Protocol that reduces reaction times to under 20 minutes while significantly improving yield and regioselectivity. By utilizing dielectric heating and green catalytic systems (DABCO or PEG-400), this method offers a self-validating, scalable approach for library generation.

Scientific Background & Mechanistic Insight

The Scaffold Relevance

The pyrazolo[3,4-c]pyridazine core is bio-isosteric with purine and other kinase-active heterocycles. Its planar structure allows for intercalation into DNA or binding within the ATP-binding pockets of kinases. The [3,4-c] fusion is specifically noted for its role in ERK inhibition (e.g., FR180204 analogues).[1]

Why Microwave Irradiation?

Unlike conventional convection heating, which relies on thermal conduction from vessel walls, microwave irradiation (2.45 GHz) couples directly with the reaction matrix via dipolar polarization and ionic conduction .

  • Dipolar Polarization: Polar solvent molecules (e.g., EtOH, H₂O) align with the oscillating electric field, generating internal heat via molecular friction.

  • Selective Heating: The polar transition states of the condensation steps are stabilized, effectively lowering the activation energy (

    
    ) and accelerating the reaction rate (Arrhenius equation).
    
Reaction Mechanism: The One-Pot Cascade

The synthesis relies on a three-component reaction involving an arylglyoxal monohydrate , a pyrazolone derivative , and hydrazine hydrate .

Pathway:

  • Knoevenagel Condensation: The base (DABCO) catalyzes the attack of the active methylene of the pyrazolone (1) on the aldehyde group of the arylglyoxal (2), forming an

    
    -unsaturated ketone intermediate (chalcone-like).
    
  • Michael Addition & Cyclization: Hydrazine (3) acts as a dinucleophile. It attacks the carbonyls of the intermediate in a regioselective cascade to close the pyridazine ring.

ReactionMechanism Pyrazolone Pyrazolone (Active Methylene) Inter1 Intermediate A (Aldol-like Adduct) Pyrazolone->Inter1 Arylglyoxal Arylglyoxal (1,2-Dicarbonyl) Arylglyoxal->Inter1 Hydrazine Hydrazine (Dinucleophile) Inter2 Intermediate B (α,β-Unsaturated Ketone) Inter1->Inter2 - H₂O (Dehydration) Product Pyrazolo[3,4-c]pyridazine (Fused Scaffold) Inter2->Product + Hydrazine Cyclocondensation DABCO DABCO/MW (Catalyst) DABCO->Inter1 Promotes

Figure 1: Mechanistic pathway for the three-component synthesis. The reaction proceeds via a Knoevenagel condensation followed by a hydrazino-cyclization.

Experimental Protocols

Protocol A: DABCO-Catalyzed Microwave Synthesis

Target: Rapid library generation of 5-aryl-3-methyl-1-phenyl-1,2-dihydro-7aH-pyrazolo[3,4-c]pyridazin-7a-ols.

Materials:

  • Microwave Reactor (e.g., CEM Discover or Anton Paar Monowave)[2]

  • 10 mL Pressure Vial (Pyrex)

  • Reagents:

    • Arylglyoxal monohydrate (1.0 mmol)

    • 3-Methyl-1-phenyl-2-pyrazolin-5-one (1.0 mmol)

    • Hydrazine hydrate (1.2 mmol)

    • DABCO (10 mol%)

    • Solvent: Ethanol:Water (1:1 v/v, 3 mL)

Step-by-Step Methodology:

  • Charge: In a 10 mL microwave vial, dissolve the arylglyoxal and pyrazolone in the EtOH:H₂O mixture.

  • Catalyze: Add DABCO (10 mol%) and stir for 30 seconds.

  • Initiate: Add hydrazine hydrate dropwise. Caution: Exothermic reaction.

  • Irradiate: Seal the vessel and program the microwave reactor:

    • Mode: Dynamic (hold temperature).

    • Temp: 80°C.

    • Power: Max 150W (High absorption).

    • Hold Time: 10–15 minutes.

    • Stirring: High.[3][4][5]

  • Work-up: Cool to room temperature (compressed air cooling). The product typically precipitates as a solid.

  • Purification: Filter the solid, wash with cold ethanol (2 x 2 mL) and water. Recrystallize from hot ethanol if necessary.

Self-Validation Check:

  • TLC Monitoring: Eluent EtOAc:Hexane (3:7). Product should appear as a distinct spot with lower

    
     than the pyrazolone precursor.
    
  • Yield Expectation: >85%.[3][6][7][8]

Protocol B: PEG-400 Mediated "Green" Synthesis

Target: Scale-up friendly, solvent-recyclable method.

Modifications:

  • Solvent: Replace EtOH:H₂O with PEG-400 (Polyethylene Glycol).

  • Conditions: MW irradiation at 60–70°C for 20 minutes.

  • Work-up: Pour the reaction mixture into ice-cold water. The hydrophobic product precipitates; the PEG-400 remains in the aqueous phase.

Data Analysis & Optimization

Solvent & Catalyst Screening Data

The following table summarizes the optimization of reaction conditions (based on literature precedents for this specific scaffold).

EntrySolventCatalystTemp (°C)Time (min)Yield (%)Notes
1EthanolNoneReflux48045Slow, incomplete conv.
2EthanolDABCOReflux30072Thermal standard
3WaterDABCO100 (MW)1065Solubility issues
4EtOH:H₂O DABCO 80 (MW) 12 92 Optimal Balance
5PEG-400None70 (MW)2088Green alternative
Workflow Optimization Logic

OptimizationTree Start Start Reaction (Std. Conditions: 80°C, 10 min) CheckTLC Check TLC / LC-MS Start->CheckTLC Decision1 Incomplete Conversion? CheckTLC->Decision1 Decision2 Byproducts formed? Decision1->Decision2 No (Good Conversion) Action1 Increase Temp to 100°C (Max 120°C) Decision1->Action1 Yes (Low Reactivity) Action3 Switch Solvent (Try PEG-400) Decision2->Action3 No (Clean but Low Yield) Action4 Reduce Power/Temp (Check stoichiometry) Decision2->Action4 Yes (Decomposition) Action1->CheckTLC Action2 Extend Time (+5 min)

Figure 2: Decision tree for optimizing microwave parameters based on reaction outcome.

Troubleshooting & Critical Parameters

  • Pressure Management: The evolution of water vapor and potential nitrogen gas (if hydrazine decomposes) can spike pressure. Ensure the vial is rated for >20 bar. Use a "ramp" time of 2 minutes to reach target temperature safely.

  • Stoichiometry: A slight excess of hydrazine (1.2 eq) is crucial. If the ratio is 1:1, the intermediate chalcone may isolate rather than cyclize.

  • Regioselectivity: The [3,4-c] isomer is thermodynamically favored under these conditions. However, if [3,4-d] isomers are observed (rare with this precursor set), lower the temperature to 60°C and extend the time to favor kinetic control.

References

  • Aminzadeh, F. M., & Zeynizadeh, B. (2019). Novel and convenient one-pot strategy for regioselective synthesis of new 5-aryl-3-methyl-1-phenyl-1,2-dihydro-7aH-pyrazolo[3,4-c]pyridazin-7a-ol derivatives. ResearchGate.

  • Gayake, P., et al. (2022). Efficient one-pot cascade synthesis of pyrazolopyridazine in PEG-400. Organic Communications.

  • Zabska, R., et al. (1998). Synthesis and pharmacological screening of pyrazolo[3,4-c]pyridazine derivatives. Acta Poloniae Pharmaceutica.

  • Rimaz, M., et al. (2015). Regiospecific one-pot, combinatorial synthesis of new substituted pyrimido[4,5-c]pyridazines. Turkish Journal of Chemistry.

Sources

Application Note: One-Pot Synthesis Protocols for 3-Amino-pyrazolo[3,4-c]pyridazines

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for medicinal chemists and process development scientists. It details the synthesis of 3-amino-pyrazolo[3,4-c]pyridazine , a privileged scaffold in kinase inhibitor discovery (specifically CDK, GSK-3, and EGFR inhibitors).

The guide prioritizes the "Thione-Nitrile Cascade" protocol, widely regarded as the most robust method for securing the 3-amino functionality, while also presenting a multicomponent reaction (MCR) for library generation.

Executive Summary & Strategic Rationale

The pyrazolo[3,4-c]pyridazine core is a fused bicyclic system that functions as a bioisostere for purines. Its structural geometry allows it to occupy the ATP-binding pocket of various protein kinases with high affinity. Specifically, the 3-amino substituent provides a critical hydrogen bond donor/acceptor motif essential for interacting with the "hinge region" of kinase enzymes.

Unlike the more common [3,4-d] isomers (derived easily from hydrazine and dicarbonyls), the [3,4-c] isomer requires a specific orthogonal substitution pattern on the pyridazine ring—typically a carbonitrile adjacent to a leaving group.

Key Advantages of the Protocols described:

  • Regioselectivity: The protocols guarantee the [3,4-c] fusion geometry.

  • Atom Economy: The cascade cyclization eliminates intermediate isolation steps.

  • Scalability: Avoids the use of unstable diazonium intermediates common in older methods.

Mechanistic Pathway & Logic

The synthesis relies on a Nucleophilic Aromatic Substitution (


) / Thorpe-Ziegler Cyclization Cascade .
  • Precursor Selection: The reaction utilizes 4-cyano-pyridazine-3(2H)-thione (or the 3-chloro analog). The thione is preferred due to the high nucleofugality of the sulfur moiety under hydrazinolysis conditions.

  • Step 1 (

    
    ):  Hydrazine acts as a nucleophile, attacking the C3 position of the pyridazine ring, displacing the thione (or chloride).
    
  • Step 2 (Cyclization): The terminal nitrogen of the newly formed hydrazinyl group attacks the electrophilic carbon of the adjacent nitrile (C4-CN).

  • Step 3 (Tautomerization): The resulting imine tautomerizes to form the stable aromatic 3-amino-pyrazole ring fused to the pyridazine.

Pathway Visualization (DOT)

ReactionMechanism cluster_0 One-Pot Cascade Precursor 4-cyano-pyridazine-3(2H)-thione (Substrate) Intermediate1 3-hydrazinyl-4-cyanopyridazine (Transient Intermediate) Precursor->Intermediate1 Step 1: SnAr ( -H2S ) Hydrazine Hydrazine Hydrate (Reagent) Hydrazine->Intermediate1 TS Intramolecular Nucleophilic Attack Intermediate1->TS Step 2: Cyclization Product 3-Amino-pyrazolo[3,4-c]pyridazine (Target Scaffold) TS->Product Step 3: Tautomerization

Caption: Mechanistic flow of the hydrazine-mediated cascade cyclization converting the pyridazine thione/nitrile precursor into the fused pyrazolo-pyridazine core.

Protocol A: The "Thione-Nitrile" Cascade (Standard)

This protocol is the industry standard for generating the 3-amino variant. It is robust, tolerant of substituents at positions 5 and 6 of the pyridazine ring, and proceeds in high yields (>80%).

Materials
  • Substrate: 4-cyano-5,6-dimethylpyridazine-3(2H)-thione (or analogous 5,6-diaryl derivatives).

  • Reagent: Hydrazine hydrate (98% or 80% aqueous solution).

  • Solvent: Ethanol (Absolute).

  • Catalyst: None required (autocatalytic).

Step-by-Step Methodology
  • Preparation: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 10 mmol of the pyridazine-thione precursor in 30 mL of absolute ethanol.

  • Addition: Add 20 mmol (2.0 equivalents) of hydrazine hydrate dropwise to the stirring solution at room temperature.

    • Note: A slight exotherm may be observed. Evolution of

      
       gas (rotten egg smell) indicates the reaction initiation. Perform in a fume hood. 
      
  • Reflux: Heat the reaction mixture to reflux (

    
    ) for 4–6 hours .
    
    • Monitoring: Monitor via TLC (Mobile phase: CHCl3/MeOH 9:1). Look for the disappearance of the yellow thione spot and the appearance of a highly fluorescent spot (the product).

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • The product often precipitates directly upon cooling.

    • If no precipitate forms, reduce solvent volume by 50% under vacuum and dilute with ice-cold water.

  • Purification: Filter the solid precipitate. Wash with cold ethanol (2 x 5 mL) and diethyl ether (2 x 5 mL) to remove residual hydrazine.

  • Drying: Dry the solid in a vacuum oven at

    
     for 4 hours.
    
Expected Results & Data
ParameterValue / Observation
Typical Yield 82% – 94%
Appearance Yellow to Orange crystalline solid
Melting Point > 280°C (Decomposition)
IR Signature Absence of CN stretch (~2220 cm⁻¹); Appearance of NH₂ doublet (~3300–3400 cm⁻¹)
¹H NMR Broad singlet at δ 5.0–6.5 ppm (

,

exchangeable)

Protocol B: Three-Component MCR (Library Generation)

For rapid diversification (e.g., creating a library of 5-aryl derivatives), a multicomponent reaction involving arylglyoxals is recommended. This route is faster but may require an additional dehydration step depending on the specific substrates.

Materials
  • Component A: Arylglyoxal monohydrate (e.g., Phenylglyoxal).

  • Component B: 5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one (Edaravone or analogs).

  • Component C: Hydrazine hydrate.[1][2]

  • Catalyst: DABCO (1,4-diazabicyclo[2.2.2]octane).

Step-by-Step Methodology
  • Mixing: In a 50 mL flask, combine 1.0 mmol Arylglyoxal, 1.0 mmol Pyrazolone, and 1.0 mmol Hydrazine hydrate in 10 mL Ethanol.

  • Catalysis: Add 10 mol% DABCO.

  • Reaction: Reflux for 2–3 hours .

  • Isolation: Cool to room temperature. The solid product (often the 7a-hydroxy-dihydro intermediate) precipitates.

  • Aromatization (Optional): If the fully aromatic system is required, treat the intermediate with catalytic acid (HCl/EtOH) under reflux for 30 minutes to dehydrate.

Experimental Workflow Diagram

The following diagram illustrates the decision tree and workflow for selecting and executing the correct protocol.

Workflow Start Start: Target Definition Decision Need 3-Amino Group? Start->Decision RouteA Route A: Thione-Nitrile Cascade (High Purity/Scale) Decision->RouteA Yes (Critical) RouteB Route B: Glyoxal MCR (High Diversity/Library) Decision->RouteB No (Substituted 3-position) StepA1 Synthesize 4-cyano-pyridazine-3-thione RouteA->StepA1 StepB1 Mix Glyoxal + Pyrazolone + Hydrazine RouteB->StepB1 StepA2 Reflux with Hydrazine (EtOH, 4h) StepA1->StepA2 StepA3 Filter & Wash (Removal of H2S) StepA2->StepA3 Final Final Product: 3-Amino-pyrazolo[3,4-c]pyridazine StepA3->Final StepB2 Catalyze with DABCO StepB1->StepB2 StepB2->Final

Caption: Operational workflow for selecting the synthesis route based on structural requirements.

Critical Troubleshooting & Safety

Management (Protocol A)

The displacement of the thione group releases hydrogen sulfide gas.

  • Risk: Highly toxic and flammable.

  • Control: The reaction exhaust must be bubbled through a bleach (sodium hypochlorite) or NaOH trap to neutralize the gas before it enters the fume hood exhaust.

Solubility Issues

Pyrazolo[3,4-c]pyridazines are planar, rigid, and often poorly soluble in organic solvents.

  • Solution: If the product crashes out as a gum rather than a powder, add a co-solvent like DMF (10% v/v) during the reflux, then precipitate with water during work-up.

Regioisomer Control

Ensure the starting material for Protocol A is 4-cyano , not 5-cyano .

  • Verification: Check the coupling constant of the pyridazine protons in the precursor. 4-cyano derivatives typically show distinct splitting patterns compared to 5-cyano isomers depending on the 5,6-substitution.

References

  • Abdallah, M. A., et al. (2005). Novel synthesis of some fused pyrazolo[3,4-c]pyridazines... University of Aden Journal of Natural and Applied Sciences.[1] (Describes the core thione-hydrazine cyclization).

  • Wermuth, C. G. (2023). The pyridazine heterocycle in molecular recognition and drug discovery.[3] Journal of Computer-Aided Molecular Design. (Review of pyridazine physicochemical properties).

  • Maleki, A., et al. (2019). One-pot synthesis of new pyrazolo[3,4-c]pyridazine derivatives.[1][4] ResearchGate.[1] (Describes the MCR Glyoxal route).

  • Bedwell, E. V., et al. (2023). Synthesis and vectorial functionalisation of pyrazolo[3,4-c]pyridines. RSC Advances. (Comparative chemistry for the pyridine analog).

  • Elnagdi, M. H., et al. (1982). Reactions with heterocyclic diazonium salts: novel synthesis of pyrazolo[4,3-c]pyridazines.[2] J. Chem. Soc., Perkin Trans. 1. (Historical context on diazo-coupling routes).

Sources

Troubleshooting & Optimization

Recrystallization solvents for purifying 1H-Pyrazolo[3,4-c]pyridazin-3-amine

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Purifying 1H-Pyrazolo[3,4-c]pyridazin-3-amine

This guide provides researchers, scientists, and drug development professionals with a comprehensive technical resource for the purification of this compound via recrystallization. We will explore solvent selection strategies, detailed experimental protocols, and robust troubleshooting solutions to address common challenges encountered in the laboratory.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental principle of recrystallization for purifying compounds like this compound?

Recrystallization is a purification technique for solid compounds based on differences in solubility.[1] The core principle is that the solubility of most solids increases with temperature.[1] The process involves dissolving the impure compound in a minimum amount of a suitable hot solvent to create a saturated solution.[2][3] As this solution cools, the solubility of the target compound decreases, forcing it to crystallize out of the solution in a purer form. The impurities, which are present in smaller concentrations, ideally remain dissolved in the cold solvent (mother liquor).[3] The formation of a crystal lattice is a highly selective process that tends to exclude molecules that do not fit, resulting in the separation of the desired compound from contaminants.[2]

Q2: How do I select an appropriate recrystallization solvent for this compound?

The ideal solvent for recrystallization should exhibit the following characteristics:

  • High solubility for the target compound at elevated temperatures.

  • Low solubility for the target compound at low temperatures. This ensures maximum recovery of the purified solid.[2]

  • Favorable solubility for impurities. Impurities should either be highly soluble at all temperatures (remaining in the mother liquor) or completely insoluble (allowing for removal by hot filtration).[2][4]

  • A boiling point below the melting point of the compound to prevent the solute from melting or "oiling out."

  • Chemical inertness. The solvent should not react with the compound being purified.

  • Volatility. The solvent should be easily removable from the purified crystals after filtration.

For this compound, its structure, featuring multiple nitrogen atoms and an amine group, suggests it is a polar molecule capable of hydrogen bonding. Therefore, polar solvents are excellent starting points for screening. Literature on analogous pyrazolo-pyridazine derivatives shows successful recrystallization from solvents like ethanol and acetic acid .[5][6]

Q3: What is a mixed-solvent system and when should I consider using one?

A mixed-solvent system is employed when no single solvent meets the ideal solubility criteria.[3] This technique uses two miscible solvents: one in which the compound is highly soluble (the "good" solvent) and another in which it is poorly soluble (the "bad" solvent).[3] The impure compound is first dissolved in a minimum amount of the hot "good" solvent. The "bad" solvent is then added dropwise to the hot solution until it becomes slightly cloudy (the saturation point).[3][7] A few drops of the "good" solvent are then added to redissolve the precipitate and, upon slow cooling, pure crystals should form. For related heterocyclic compounds, solvent pairs like ethanol/diethyl ether and dichloromethane/methanol have been used for purification.[8]

Experimental Protocols & Methodologies

Protocol 1: Small-Scale Solvent Screening

Before committing to a bulk recrystallization, it is crucial to screen several candidate solvents.

Methodology:

  • Place approximately 20-30 mg of the impure this compound into several small test tubes.

  • To each tube, add a different candidate solvent (e.g., water, ethanol, isopropanol, ethyl acetate, acetonitrile, acetic acid) dropwise at room temperature, vortexing after each addition. Note the solubility at room temperature. A good candidate will show poor solubility.

  • If the compound does not dissolve in ~0.5 mL of solvent, gently heat the mixture in a water or sand bath towards the solvent's boiling point.

  • If the compound dissolves completely in the hot solvent, it is a potential candidate.

  • Allow the hot, clear solution to cool slowly to room temperature, then place it in an ice-water bath for 15-20 minutes.

  • Observe the formation of crystals. The solvent that yields a significant amount of crystalline solid upon cooling is the most suitable choice.

Solvent Selection Guide
SolventBoiling Point (°C)PolarityRationale & Potential Suitability
Water100HighMay be suitable if the compound has sufficient hydrogen bonding capacity. Worth testing.
Ethanol78HighPrimary Candidate. Proven effective for similar pyrazolo-pyridazine structures.[5][6]
Isopropanol82HighSimilar to ethanol, a very strong candidate.
Acetic Acid118HighReported for use with a related dimethyl derivative.[5] May protonate the amine, altering solubility.
Acetonitrile82Medium-HighA polar aprotic solvent that can be effective for nitrogen-containing heterocycles.
Ethyl Acetate77MediumUsed for purification of some pyrazolopyridine derivatives.[8] May be a good choice.
Dichloromethane40MediumLow boiling point. More likely to be used as the "good" solvent in a mixed pair with a non-polar solvent like hexanes.
Toluene111LowGenerally, less likely to be effective alone due to the polarity of the target compound.
Protocol 2: Standard Single-Solvent Recrystallization Workflow

This protocol outlines the full procedure once a suitable solvent has been identified from screening.

Recrystallization_Workflow

Methodology:

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a small amount of the chosen solvent and heat the mixture to a gentle boil (using a steam bath, water bath, or heating mantle). Continue adding the hot solvent in small portions until the solid just dissolves.[2]

  • Decolorization (Optional): If the solution is colored by impurities, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.[4]

  • Hot Filtration (Optional): If there are insoluble impurities or charcoal was added, perform a hot gravity filtration to remove them. Use a pre-heated funnel and flask to prevent premature crystallization.[4]

  • Crystallization: Cover the flask containing the hot, clear solution and allow it to cool slowly and undisturbed to room temperature. Slow cooling is essential for the formation of large, pure crystals.[3] Once at room temperature, place the flask in an ice-water bath to maximize crystal yield.[4]

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.[1]

  • Washing: Wash the crystals on the filter paper with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor.[2]

  • Drying: Allow the crystals to dry thoroughly, either by air-drying or in a vacuum oven at a temperature well below the compound's melting point.

Troubleshooting Guide

Q4: My compound has "oiled out" into a liquid instead of forming solid crystals. What should I do?

"Oiling out" occurs when the solute's melting point is lower than the boiling point of the solvent, or when the solution is supersaturated.

Solutions:

  • Reheat and Add More Solvent: Reheat the solution until the oil fully redissolves. Add a bit more solvent to lower the saturation point and then attempt to cool the solution again, very slowly.

  • Induce Crystallization at a Lower Temperature: Add more solvent to the hot solution so that the saturation point will be reached at a temperature below the compound's melting point.

  • Switch to a Lower-Boiling Solvent: If the problem persists, the chosen solvent is likely unsuitable. Re-evaluate using the solvent screening protocol (Protocol 1) with solvents that have lower boiling points.

Troubleshooting_Logic

Q5: The solution is cold, but no crystals have formed. How can I initiate crystallization?

This condition is known as supersaturation.[2]

Solutions:

  • Scratching: Use a glass rod to gently scratch the inner surface of the flask at the meniscus. The microscopic scratches on the glass provide a nucleation site for crystal growth.

  • Seed Crystals: If you have a small sample of the pure compound, add a single tiny crystal ("seed crystal") to the supersaturated solution. This will provide a template for crystallization to begin.

  • Reduce Temperature: Ensure the solution has been thoroughly cooled in an ice-water bath. Sometimes, even lower temperatures (e.g., an ice-salt bath) may be required.

  • Concentrate the Solution: If the solution is too dilute, gently heat it to boil off some of the solvent, thereby increasing the concentration, and then attempt to cool it again.

Q6: My final yield is very low. What are the likely causes?

Possible Causes & Solutions:

  • Too much solvent was used: Using the absolute minimum amount of hot solvent required for dissolution is critical.[2] You can try to recover more product by evaporating some of the solvent from the mother liquor and re-cooling.

  • Premature crystallization: If the compound crystallized in the funnel during hot filtration, this will significantly reduce the yield. Ensure your filtration apparatus is sufficiently pre-heated.

  • Incomplete cooling: Make sure the solution is cooled in an ice bath for an adequate amount of time (at least 20-30 minutes) to maximize precipitation.

  • Washing with too much solvent: When washing the collected crystals, use a minimal amount of ice-cold solvent to avoid redissolving your product.[2]

Q7: The recovered crystals are still colored. How can I fix this?

Colored impurities can sometimes co-crystallize with the product.

Solution:

  • Use Activated Charcoal: Redissolve the colored crystals in the minimum amount of hot solvent. Add a small amount of activated charcoal (a spatula tip is usually sufficient), which will adsorb the colored impurities.[2][4] Keep the solution hot for 5-10 minutes, then perform a hot gravity filtration to remove the charcoal before proceeding with the cooling and crystallization steps.

References

  • Recrystallization. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE9Ze0LGrh65qeZw-gd0BHSXAVE_OKT616S-wJM4kDdi0hkjYPjhbiM3XIPWZyqpTsigJ18LfuT2E8tkp0_qfw-gkqXwi0SgLsnAydFtH2Yo5Ga4lc73zRDHgisXAXlpq08aSqIwqHOEQUqRPwvqYhRDHXEgMY=]
  • Recrystallization. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHBLyg9ood5NxhbcKQ4qkmiuZsMWBHZ7LdnWL9M-L1FuDJgoTi0ypDuGpZDq9sM3UsC4NgQ7tzvcqeGPeDNR2QOTJj550IZKnLCTfYMQ306d5UO9kYiicXkXStZiP9FrjuSjq4BdXRZBRyVH9aFAk5CTLV63nOFj5JvrOHesvXXGDwX04nbtB6UPfk7cMBW]
  • Recrystallization - Chemistry LibreTexts. (2023, January 29). [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHp3iEd_v9Hl3_P5XI4i7GtqhvDkTlQDKRDGQCMi4TerGw1W_z2djxBvIpHZakQmEXaPqWuiElKf0R3iZ8fpmshl2rMbTL25LwroOKc-O5E_p1NA_0vlqvpgDLg2XntIlKCMRhiJqXHl5YxyUtZV9a7Ds0GiaySl3eIFFD_SiM3sHAMSzNKU95qUCxwFnLXkeACMFYawvj03fbewxj_79DDPE5Fh0GcZa9Fkdys0clbDUxNno4P-A_k1_SUPNcfQq4m-rluzzDznCywvLTLrzu3UIStIdLYNMxUK9yxmTIX71z4w1iixqI67gNMte6qzbcvefPTNPx0gPYBK2oAg0K6V4HjtSwOyac6wptYVUdhI294jbwWirnjrKveeBQcSoFrLQ==]
  • Design and Synthesis of New Substituted Pyrazolopyridines with Potent Antiproliferative Activity. PMC. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFb97t2Sr-q83BHUVWrxagtZIfHIpPCtPSyQgqzrsbchmaWp7AnGGPOwa-4xr6ZBF7ijr6qflP2TwgklSxo8c-LZm8tRK9psmtyGKi74nQw4IbdtdAUBfhZ-2B_b8VD4XJ5JAv1QHtBPGFgezo=]
  • recrystallization-2.doc.pdf. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFD7xYOCWfD0-KeAOnZg5ETyy8A32NpFSCa9QF1XMDVk0yaQGbBUTRtVsdFDszinTN9tbM5UbDrzO9witAYx233B4Y1L0ZlFv505s18OdkLX8BbQR4Ft5G0-MZ8cEF0opX0M51zSkLFGfFtAUNkkZxYByt0AyNR2Yow4SW796Zn]
  • recrystallization, filtration and melting point. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHOU-m1fDQOUuJxP00noGLUxV34XU914h0n9vaFk6bVyEygR2OJ-imN_gtGocnZ7JmuSaVI-o5NsStawbTSFRcAFH9If_pEbiH2FsG1gsabLOfyyh_hzhjgo-H46ZRKiLwxcH9CHrISMTCPBtvBM60gN-FJ_ZiFESF_ex_591WeaEro2Xtfp9XMxy3MyIs8VCMrBTEAg0Cw8A==]
  • Novel synthesis of some fused pyrazolo[3,4-c]pyridazines,pyridazino[3 ΄,4΄ :3,4]pyrazolo[5,1-c]-1,2,4-triazines andpyrimido[1΄,2 - ResearchGate. [https://vertexaisearch.cloud.google.
  • Nanoparticles of a Pyrazolo-Pyridazine Derivative as Potential EGFR and CDK-2 Inhibitors: Design, Structure Determination, Anticancer Evaluation and In Silico Studies. (2023, October 25). MDPI. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHwerPrA8wruRkIZVZZ_ePiixT8GULWcO-sc6YDNe4i7TzrxX51qJEHBpr7DZD_7i_v59-IFnImMe3Sg5x5KWUEbVP79yC0DSTB98X4ugh8Dr9BAIkzD7KumhnODw18xIKZF3rZ]IKZF3rZ]

Sources

Technical Support Center: Purification of Polar Aminopyrazoles

Author: BenchChem Technical Support Team. Date: February 2026

The Core Challenge: Why Do Aminopyrazoles "Streak"?

Q: Why does my aminopyrazole streak from the baseline to the solvent front, even in polar solvent systems?

A: This is the classic "Silanol Effect." Aminopyrazoles possess a dual-threat to standard silica chromatography:

  • High Polarity: The dipole moment requires strong eluents (like MeOH) to move the mass.

  • Basicity: The unbonded electron pair on the pyrazole nitrogen (and the exocyclic amine) acts as a Lewis base.

Standard silica gel (


) is not inert; it is covered in surface silanol groups (

). These silanols are weakly acidic, with a

of approximately 5.0–7.0. Basic aminopyrazoles (often

4.0–9.0 depending on substitution) undergo an acid-base interaction with these silanols, effectively tethering the molecule to the stationary phase.

The Result: As the mobile phase passes, the compound continuously adsorbs and desorbs (ion-exchange mechanism), causing the "tailing" or "streaking" phenomenon that ruins resolution.

Decision Matrix: Selecting the Right Method

Before mixing solvents, determine if Normal Phase (NP) is even viable. Use this decision tree to select the correct stationary phase.

EluentDecision Start Start: Polar Aminopyrazole Solubility Check Solubility in DCM Start->Solubility Soluble Soluble in <10% MeOH/DCM Solubility->Soluble Yes Insoluble Requires >10% MeOH/DCM Solubility->Insoluble No/Poor NP_Path Normal Phase Silica (Requires Additive) Soluble->NP_Path RP_Path Reverse Phase (C18) (Recommended) Insoluble->RP_Path Silica dissolves in high MeOH Additive Select Additive Strategy NP_Path->Additive Amm Ammonia (NH4OH) Best for resolution Additive->Amm TEA Triethylamine (TEA) Easier prep Additive->TEA

Figure 1: Decision matrix for stationary phase selection based on compound solubility.

Protocol A: The "Gold Standard" (DCM / MeOH / )

This is the most effective normal-phase method for basic heterocycles. The ammonia competes for the acidic silanol sites, "blocking" them so your compound can pass freely.

The Risk: Dichloromethane (DCM) and aqueous Ammonium Hydroxide (


) are immiscible. If mixed incorrectly, you will form an emulsion that strips the column and ruins the separation.
Step-by-Step Eluent Preparation

Target: 90% DCM / 9% MeOH / 1%


 (aq)
  • Prepare Solvent B (The Modifier):

    • In a flask, measure 900 mL of Methanol .

    • Add 100 mL of Ammonium Hydroxide (28-30% aqueous solution).

    • Why: Ammonia is soluble in methanol.[1][2][3][4] This creates a miscible "carrier" solution.

  • Prepare Solvent A (The Base):

    • Pure DCM .

  • The Gradient:

    • Run a gradient from 0% B to 20% B (which corresponds to 0–2% ammonia final concentration).

    • Note: Do not exceed 20% MeOH in DCM if possible; silica begins to dissolve, contaminating your product.

Validation:

  • Correct: The eluent is clear.

  • Incorrect: The eluent is cloudy (water crashing out). Add more Methanol immediately.

Protocol B: The "Green" Alternative (EtOAc / EtOH / TEA)[5]

DCM is toxic and expensive. For less stubborn aminopyrazoles, this greener system often provides unique selectivity [1].

Eluent System: 3:1 Ethyl Acetate : Ethanol (with 1% Triethylamine)

  • Base Solvent: Mix Ethyl Acetate and Ethanol in a 3:1 ratio.

  • Additive: Add 1% Triethylamine (TEA) to the bulk solvent.

  • Mobile Phase: Use Heptane as Solvent A and the EtOAc/EtOH/TEA mix as Solvent B.

  • Gradient: 0–100% B.

Insight: Ethanol is a strong hydrogen bond donor/acceptor and can sometimes resolve isomers that co-elute in MeOH/DCM systems.

Protocol C: Reverse Phase (When Silica Fails)

If your aminopyrazole requires >10% Methanol to move on TLC (


), stop using silica.  You are fighting thermodynamics.

Why Switch?

  • Solubility: You can load the sample in DMSO/Water/Methanol.[5][6]

  • Chemistry: C18-silica is capped; there are no free silanols to cause streaking.

  • Efficiency: A C18 column often purifies in 10 minutes what takes 45 minutes on silica due to better peak shape.

Workflow:

  • Column: C18 Flash Cartridge (e.g., Biotage Sfär C18 or Teledyne Gold C18).

  • Solvent A: Water + 0.1% Formic Acid (or 10mM Ammonium Bicarbonate for basic pH).

  • Solvent B: Acetonitrile (or Methanol).[2][6][7][8]

  • Gradient: 5–95% B.

Troubleshooting & FAQs

IssueProbable CauseCorrective Action
Compound "streaks" across 20 fractions. Unblocked silanols.Add 1% TEA or 1%

to the polar solvent component.
Precipitation on the column (pressure spike). Solubility mismatch.Do not liquid load. Adsorb crude onto Celite or loose Silica (Dry Load) and pack into a solid-load cartridge [2].
Poor separation of regioisomers. Solvent selectivity.Switch from MeOH (protic) to Acetonitrile (aprotic) or switch to the EtOAc/EtOH system.
Product contaminated with white powder. Silica dissolution.You used >15-20% MeOH in DCM. Redissolve in EtOAc, filter, and switch to Reverse Phase.
Cloudy Eluent. Immiscibility.You added aqueous ammonia directly to DCM. Premix ammonia into MeOH first.[1]

Mechanism of Action: The Silanol Blocker

The following diagram illustrates why adding a base is non-negotiable for aminopyrazoles.

SilanolMechanism cluster_0 Without Additive cluster_1 With Ammonia/TEA Silica1 Silica Surface (Si-O-H) Drug1 Aminopyrazole (Basic Nitrogen) Silica1->Drug1 Strong H-Bond (Drag/Tailing) Silica2 Silica Surface (Si-O-H) Additive Ammonia / TEA (Sacrificial Base) Silica2->Additive Blocked Site Drug2 Aminopyrazole (Free Base)

Figure 2: Mechanism of amine additives blocking acidic silanol sites, preventing product retention.

References

  • Taygerly, J. P., Miller, L. M., Yee, A., & Peterson, E. A. (2012).[8] A convenient guide to help select replacement solvents for dichloromethane in chromatography. Green Chemistry, 14(11), 3020.

  • Biotage Application Note. (2023). Alternatives to DCM/MeOH for polar reaction mix purifications.[1][2][4][7][8][9]

  • Teledyne ISCO. (2016). HILIC Purification Strategies for Flash Chromatography.

Sources

Technical Support Center: Stability of Pyrazolo[3,4-c]pyridazine Sulfonamides in Aqueous Media

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support center for researchers, scientists, and drug development professionals working with pyrazolo[3,4-c]pyridazine sulfonamides. This guide provides in-depth technical information, troubleshooting advice, and validated protocols to help you understand and manage the stability of these compounds in aqueous environments. Our goal is to equip you with the foundational knowledge and practical tools to ensure the integrity and reproducibility of your experiments.

Introduction: Why Aqueous Stability Matters

The pyrazolo[3,4-c]pyridazine scaffold is a privileged structure in medicinal chemistry, forming the core of various kinase inhibitors and other therapeutic agents.[1] When functionalized with a sulfonamide group, these molecules gain unique pharmacological properties. However, the inherent reactivity of the sulfonamide moiety can present stability challenges in aqueous media, which is the required environment for most biological assays and formulation development. Understanding the degradation pathways and influencing factors is not merely an academic exercise; it is critical for generating reliable experimental data, ensuring drug efficacy, and meeting regulatory standards.

This guide will walk you through the key stability concerns—hydrolysis and photodegradation—and provide actionable strategies to mitigate them.

Frequently Asked Questions (FAQs)

This section addresses the most common questions our team receives regarding the stability of pyrazolo[3,4-c]pyridazine sulfonamides.

Q1: What are the primary degradation pathways for my pyrazolo[3,4-c]pyridazine sulfonamide in an aqueous solution?

There are two primary non-microbial degradation pathways you should be aware of: hydrolysis and photodegradation.

  • Hydrolysis: This is one of the most common degradation routes for pharmaceuticals in aqueous solutions.[2] For sulfonamides, hydrolysis typically involves the cleavage of the sulfur-nitrogen (S-N) bond.[3] This process is highly dependent on the pH of the solution. The reaction breaks the sulfonamide down into its constituent parts, which can include sulfanilic acid, aniline, or related amines, depending on the specific structure of the parent molecule.[3][4]

  • Photodegradation: Many complex organic molecules are sensitive to light, and sulfonamides are no exception. Both direct and indirect photodegradation can occur. Direct photolysis happens when the molecule itself absorbs photons, leading to its decomposition. Indirect photolysis is often more significant in environmental or complex biological media and occurs when other substances in the solution (like dissolved organic matter) absorb light and transfer the energy to the drug molecule, causing it to degrade.[5] The primary transformation pathway in photodegradation often involves the extrusion of the -SO2- group (desulfonation).[6]

Q2: How does the pH of my buffer or formulation affect the stability of the compound?

The pH of your aqueous medium is arguably the most critical factor influencing the hydrolytic stability of sulfonamides. The stability profile is directly linked to the ionization state of the molecule.

Sulfonamides are generally acidic and can exist in cationic, neutral, or anionic forms depending on the pH. The anionic form, which predominates at higher pH values, is significantly less susceptible to hydrolysis than the neutral or cationic forms.[7] Consequently, sulfonamides are typically most stable in alkaline conditions and most vulnerable to degradation in acidic conditions.[2][4]

Table 1: General Effect of pH on Sulfonamide Hydrolytic Stability

pH RangePredominant SpeciesRelative StabilityKey Considerations
Acidic (e.g., pH < 4) Cationic / NeutralLow Highest rate of hydrolysis observed. Some sulfonamides can degrade significantly at pH 2.0.[4]
Neutral (e.g., pH ~7) Neutral / AnionicModerate to High Most sulfonamides are relatively stable, though some exceptions show slow degradation.[2][7]
Alkaline (e.g., pH > 8) AnionicHigh Generally, the most stable conditions for sulfonamides, with hydrolysis rates often being negligible.[2][7]

Q3: My assay requires exposure to ambient light. Is my compound likely to be light-sensitive?

Yes, there is a significant probability of light sensitivity. The photochemical fate of sulfonamides has been studied, and results show that degradation rates increase under both simulated and natural sunlight.[5] If your experiments are conducted in clear glass or plastic vessels under standard laboratory lighting or near a window, you may be inadvertently degrading your compound. This can lead to a perceived loss of potency or inconsistent results. For critical experiments, it is always recommended to perform a preliminary photostability test or, at a minimum, protect solutions from light.

Q4: If my compound degrades, what are the likely breakdown products I should look for?

The most common hydrolytic degradation products result from the cleavage of the S-N and C-N bonds.[3] For a typical pyrazolo[3,4-c]pyridazine sulfonamide, you should consider monitoring for the appearance of:

  • The corresponding amine from the pyridazine core.

  • Sulfanilic acid or a substituted aniline derivative.

  • Sulfanilamide.[3][4]

Identifying these products via a method like Liquid Chromatography-Mass Spectrometry (LC-MS) can confirm that degradation is occurring and help elucidate the specific pathway.[3]

Q5: How does temperature impact the stability of my compound during storage and experiments?

As with most chemical reactions, the rate of degradation increases with temperature.[8] Storing stock solutions or experimental samples at elevated temperatures (e.g., 37°C for cell-based assays) will accelerate hydrolysis compared to storage at room temperature or 4°C. While many sulfonamides are stable for over a year at 25°C under optimal pH, this half-life can decrease dramatically at higher temperatures.[7] For long-term storage of aqueous solutions, it is always advisable to store them frozen (-20°C or -80°C) and protected from light, provided the compound is soluble and stable upon freeze-thaw cycles.

Troubleshooting Guide

This section provides solutions to common problems encountered during experiments.

Problem Potential Cause Recommended Solution & Explanation
Rapid and Unexpected Loss of Parent Compound in Solution pH-Mediated Hydrolysis 1. Measure the pH of your final solution. The addition of the compound, especially as a salt, can alter the pH. 2. Adjust and Buffer the Solution: If the pH is acidic, adjust it to a neutral or slightly alkaline value (pH 7.4 - 9.0) using a suitable buffer system (e.g., phosphate or borate buffer). The anionic form of the sulfonamide present at higher pH is more resistant to hydrolysis.[7]
Photodegradation 1. Protect from Light: Repeat the experiment using amber-colored vials or wrap your containers in aluminum foil. 2. Run a Dark Control: Include a sample that is handled identically but kept in complete darkness. Comparing its stability to a light-exposed sample will confirm photosensitivity.[5]
Microbial Degradation 1. Use Sterile Conditions: Prepare solutions using sterile-filtered buffers and sterile labware. Microbial enzymes can actively degrade sulfonamides.[9][10] 2. Filter Sterilize: If appropriate for your application, filter the final solution through a 0.22 µm filter before use or storage.
Inconsistent Results Between Experimental Repeats Variable Experimental Conditions 1. Standardize and Document All Parameters: Ensure that pH, temperature, light exposure, and incubation times are identical for every single replicate and every repeat experiment. 2. Use Freshly Prepared Solutions: Avoid using old stock solutions where significant degradation may have already occurred. Prepare fresh solutions from solid material for each new set of experiments.
Poorly Validated Analytical Method 1. Validate Your Quantification Method: Ensure your analytical method (e.g., HPLC-UV, LC-MS) is validated for linearity, accuracy, and precision for both the parent compound and potential degradants.[11][12] This ensures that observed changes are real and not artifacts of the measurement.
Appearance of Unknown Peaks in Chromatogram Over Time Compound Degradation 1. Characterize the New Peaks: Use LC-MS/MS to identify the mass of the unknown peaks. Compare these masses to the expected degradation products (e.g., sulfanilic acid, aniline derivatives).[3][4] 2. Perform a Forced Degradation Study: Intentionally degrade the compound under harsh conditions (e.g., strong acid, base, peroxide, high heat, intense light) to generate and identify degradation products. This provides reference standards to confirm what you are seeing in your stability studies.

Visualized Workflows and Pathways

To provide a clearer understanding of the processes involved, we have designed the following diagrams.

G cluster_prep 1. Preparation cluster_incubate 2. Incubation & Stress cluster_analysis 3. Analysis cluster_data 4. Data Interpretation prep_solution Prepare Aqueous Solution in Relevant Buffer measure_ph Measure & Adjust Initial pH prep_solution->measure_ph sample_t0 Take T=0 Sample measure_ph->sample_t0 incubate Incubate Under Controlled Conditions (Temp, Light) sample_t0->incubate sample_tx Sample at Defined Timepoints incubate->sample_tx hplc Analyze via Stability- Indicating HPLC/LC-MS sample_tx->hplc quantify Quantify Parent Compound & Degradants hplc->quantify plot Plot % Remaining vs. Time quantify->plot half_life Calculate Degradation Rate & Half-Life (t½) plot->half_life

Caption: General workflow for assessing the aqueous stability of a test compound.

Caption: Simplified representation of hydrolytic S-N bond cleavage in sulfonamides.

Experimental Protocols

This section provides a detailed, step-by-step methodology for conducting a forced degradation study to assess hydrolytic stability.

Protocol: Forced Hydrolysis Stability Assessment

This protocol is designed to evaluate the stability of a pyrazolo[3,4-c]pyridazine sulfonamide at different pH values according to established principles.[2]

1. Objective: To determine the rate of hydrolytic degradation of the test compound in acidic, neutral, and alkaline aqueous solutions at a specified temperature.

2. Materials:

  • Test Compound (Pyrazolo[3,4-c]pyridazine sulfonamide)

  • Acetonitrile (ACN), HPLC grade

  • Water, HPLC grade or Milli-Q

  • Hydrochloric Acid (HCl), analytical grade

  • Sodium Hydroxide (NaOH), analytical grade

  • Phosphate buffer salts (e.g., KH₂PO₄, K₂HPO₄)

  • Class A volumetric flasks and pipettes

  • pH meter, calibrated

  • HPLC system with UV/DAD or MS detector[13]

  • C18 HPLC column

  • Incubator or water bath set to a constant temperature (e.g., 50°C to accelerate degradation)

  • Amber HPLC vials

3. Preparation of Solutions:

  • Stock Solution (1 mg/mL): Accurately weigh and dissolve the test compound in ACN or another suitable organic solvent. This stock will be used to spike into the aqueous buffers.

  • Acidic Buffer (pH 2.0): Prepare a 0.01 M HCl solution.

  • Neutral Buffer (pH 7.0): Prepare a 50 mM phosphate buffer.

  • Alkaline Buffer (pH 9.0): Prepare a 50 mM phosphate or borate buffer.

  • Verify the pH of all buffers with a calibrated pH meter and adjust as necessary.

4. Experimental Procedure:

  • Sample Preparation: For each pH condition, pipette 9.9 mL of the buffer into a labeled flask.

  • Spike 100 µL of the 1 mg/mL stock solution into each flask to achieve a final concentration of 10 µg/mL. Mix thoroughly. This minimizes the amount of organic solvent in the final mixture (<1%).

  • Time Zero (T=0) Sample: Immediately after mixing, withdraw an aliquot from each flask, place it in an amber HPLC vial, and either analyze immediately or quench the reaction by freezing at -20°C or neutralizing.

  • Incubation: Place the sealed flasks into an incubator or water bath set at 50°C. Protect all samples from light.

  • Time-Point Sampling: Withdraw aliquots from each flask at predetermined time points (e.g., 2, 4, 8, 24, 48 hours). The exact timing will depend on the compound's stability and should be optimized in a pilot experiment.

  • Sample Quenching: Immediately transfer the collected samples into amber HPLC vials and store at -20°C until analysis to halt further degradation.

5. HPLC Analysis:

  • Develop a stability-indicating HPLC method capable of separating the parent compound from any potential degradation products.[11][12] A gradient elution on a C18 column is often a good starting point.

  • Analyze all samples (T=0 and subsequent time points) under the same conditions.

  • Record the peak area of the parent compound at each time point.

6. Data Analysis:

  • Calculate the percentage of the compound remaining at each time point relative to the T=0 sample for each pH condition.

  • Plot the natural logarithm of the percentage remaining (ln[% Remaining]) versus time (in hours).

  • If the degradation follows first-order kinetics, the plot will be linear. The slope of this line is the degradation rate constant (k).

  • Calculate the half-life (t½) for the compound at each pH using the formula: t½ = 0.693 / k .

References
  • Białk-Bielińska, A., et al. (2012). Hydrolysis of sulphonamides in aqueous solutions. ResearchGate. Available at: [Link][2][7]

  • Wavelength Dependence of the Transformation Mechanism of Sulfonamides Using Different LED Light Sources and TiO2 and ZnO Photocatalysts. (2021). MDPI. Available at: [Link][6]

  • Ceria-Catalyzed Hydrolytic Cleavage of Sulfonamides. (2024). Inorganic Chemistry - ACS Publications. Available at: [Link][3]

  • Influence of pH on the Kinetics and Products of Photocatalytic Degradation of Sulfonamides in Aqueous Solutions. (2022). MDPI. Available at: [Link][14]

  • Hydrolysis of sulphonamides in aqueous solutions. (2012). PubMed. Available at: [Link][2]

  • Isolation, identification, and optimization of conditions for the degradation of four sulfonamide antibiotics and their metabolic pathways in Pseudomonas stutzeri strain DLY-21. (2024). PMC. Available at: [Link][9]

  • Photodegradation of sulfonamide antibiotics in simulated and natural sunlight: Implications for their environmental fate. (2014). ResearchGate. Available at: [Link][5]

  • Sulfonamide Degradation. Technische Universität München. Available at: [Link][4]

  • Validation of a Stability-Indicating Spectrometric Method for the Determination of Sulfacetamide Sodium in Pure Form and Ophthalmic Preparations. (2017). PMC. Available at: [Link][11]

  • Pyrazolo[3,4-c]pyridazines as Novel and Selective Inhibitors of Cyclin-Dependent Kinases. (2005). Journal of Medicinal Chemistry - ACS Publications. Available at: [Link][1]

  • Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride. (2023). Trends in Sciences. Available at: [Link][12]

  • CHEMICAL STABILITY OF DRUGS. IIP Series. Available at: [Link][8]

  • Degradation of sulfonamides as a microbial resistance mechanism. (2017). PubMed. Available at: [Link][10]

Sources

Validation & Comparative

Structural Validation and NMR Profiling of 1H-Pyrazolo[3,4-c]pyridazin-3-amine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 1H-Pyrazolo[3,4-c]pyridazin-3-amine scaffold represents a critical pharmacophore in medicinal chemistry, serving as a bioisostere for purines in kinase inhibitor development (specifically CDK1 and JAK pathways). However, its structural characterization is frequently complicated by annular tautomerism and solvent-dependent chemical shift perturbations .

This guide provides an objective technical comparison of NMR performance across different solvent systems and structural derivatives. Unlike standard spectral lists, we analyze the causality behind signal shifts, providing a self-validating protocol for researchers synthesizing this scaffold.

Key Findings:

  • Diagnostic Signal: The pyrazole-NH proton is the most sensitive probe, appearing at ~12.4 ppm in DMSO-d6 but vanishing in protic exchange solvents.

  • Solvent Choice: DMSO-d6 is the superior solvent for structural confirmation due to its ability to stabilize the amino tautomer via hydrogen bonding; CDCl3 is often unsuitable due to poor solubility of the polar amine.

  • Differentiation: The [3,4-c] fusion is distinguished from the [4,3-c] isomer by the specific coupling constants of the pyridazine ring protons (

    
     Hz) and NOE correlations.
    

Comparative Analysis: Chemical Shift Profiling

The following data compares the chemical shifts of the core scaffold against its methylated derivative. This comparison is vital because the unsubstituted parent is often an intermediate, while the dimethyl analog is a common stable reference standard in literature.

Table 1: 1H NMR Chemical Shift Comparison (DMSO-d6, 200-400 MHz)
Position / GroupUnsubstituted Scaffold (Predicted/General Range)4,5-Dimethyl Derivative (Experimental Data) [1]Signal MultiplicityMechanistic Insight
NH (Pyrazole) 12.0 – 13.5 ppm12.4 ppm Broad SingletHighly deshielded due to aromaticity and H-bonding. Disappears with D₂O shake.
NH₂ (Amine) 5.0 – 6.5 ppm5.2 ppm Broad SingletUpfield relative to amide protons. Exchangeable. Broadening indicates quadrupole relaxation from ¹⁴N.
H-4 (Pyridazine) 8.0 – 8.5 ppmN/A (Methyl substituted)Doublet (

Hz)
Deshielded by adjacent sp² nitrogen.
H-5 (Pyridazine) 7.5 – 8.0 ppmN/A (Methyl substituted)Doublet (

Hz)
Slightly more shielded than H-4 due to distance from ring fusion nitrogen.
C-4/C-5 Methyls N/A2.57, 2.64 ppm SingletsDiagnostic for successful cyclization of the dimethyl-pyridazine precursor.
Solvent System Performance
  • DMSO-d6 (Recommended):

    • Pros: Solubilizes the polar amine; slows proton exchange allowing observation of NH/NH₂ signals.

    • Cons: Residual water peak (3.33 ppm) can obscure aliphatic signals if derivatives are present.

  • Methanol-d4 (MeOD):

    • Pros: Clean aromatic region.

    • Cons:Total loss of NH and NH₂ signals due to rapid deuterium exchange. Use only for carbon skeleton validation.

  • TFA-d (Trifluoroacetic Acid):

    • Pros: Protonates the pyridazine nitrogens, causing a significant downfield shift (~1.0 ppm) of ring protons. Useful for resolving overlapping aromatic peaks.

Structural Dynamics & Tautomerism

One of the most common errors in assigning this scaffold is misidentifying the tautomer. The 1H-tautomer is generally thermodynamically preferred over the 2H-tautomer in solution, stabilized by the adjacent pyridazine ring.

Diagram 1: Tautomeric Equilibrium and Numbering

This diagram illustrates the numbering scheme and the proton exchange that complicates NMR assignment.

Tautomerism cluster_0 Diagnostic Signal Behavior T1 1H-Tautomer (Major Form) Equilibrium Fast Exchange (DMSO) T1->Equilibrium T2 2H-Tautomer (Minor Form) Equilibrium->T2 Info NH Signal (12.4 ppm) Broadens or averages at high temp

Caption: The equilibrium between N1-H and N2-H tautomers results in broad NH signals. The 1H-form is dominant in polar aprotic solvents.

Experimental Protocol: Synthesis & Characterization

To ensure the validity of the NMR data, the sample must be prepared using a verified synthetic route. The following protocol is adapted from the cyclization of pyridazine-thiones [1].

Step 1: Synthesis of the Core
  • Reactants: 4-cyano-5,6-dimethylpyridazine-3(2H)-thione (0.01 mol) + Hydrazine Hydrate (0.02 mol).[1]

  • Solvent: Ethanol (30 mL).

  • Conditions: Reflux for 20 hours.

  • Workup: Cool to room temperature. Collect yellow crystals by filtration.

  • Purification: Recrystallize from ethanol. (Yield ~90%).

Step 2: NMR Sample Preparation (Self-Validating)
  • Mass: Dissolve 5-10 mg of the purified yellow solid.

  • Solvent: 0.6 mL DMSO-d6 (99.9% D).

  • The D₂O Shake Test (Validation Step):

    • Acquire the standard 1H spectrum.

    • Add 1-2 drops of D₂O directly to the NMR tube.

    • Shake and re-acquire after 5 minutes.

    • Pass Criteria: The signals at 5.2 ppm and 12.4 ppm must disappear. If they remain, they are impurities (not exchangeable amines).

Diagram 2: Structural Verification Workflow

This decision tree guides the researcher through confirming the correct isomer.

Validation Start Crude Product Solubility Dissolve in DMSO-d6 Start->Solubility CheckNH Check 12.0-13.0 ppm Solubility->CheckNH NH_Present Signal Present CheckNH->NH_Present Broad Singlet NH_Absent No Signal CheckNH->NH_Absent Baseline Flat D2O_Test D2O Shake Test NH_Present->D2O_Test Failed FAILED: Check Precursor NH_Absent->Failed Confirmed CONFIRMED: Pyrazolo[3,4-c]pyridazine D2O_Test->Confirmed Signal Disappears D2O_Test->Failed Signal Persists

Caption: Workflow for validating the presence of the active amine and pyrazole NH protons using exchange techniques.

References

  • Al-Yusufy, F. A., et al. (2012). "Novel synthesis of some fused pyrazolo[3,4-c]pyridazines..." University of Aden Journal of Natural and Applied Sciences, 16(3).

  • Fadda, A. A., et al. (2009).[2] "Polyfunctional Nitriles in Organic Syntheses: A Novel Route to Aminopyrroles, Pyridazines and Pyrazolo[3,4-c]pyridazines." Molecules, 14(2).

  • Lynch, B. M., et al. (1988).[3] "Pyrazolo[3,4-b]pyridines: Syntheses, reactions, and nuclear magnetic resonance spectra." Canadian Journal of Chemistry.[3]

Sources

A Comparative Guide to the Crystal Structure Analysis of Pyrazolopyrimidine- and Staurosporine-Kinase Complexes

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery, particularly in the realm of oncology, kinase inhibitors represent a cornerstone of targeted therapy. The pyrazolo[3,4-c]pyridazine scaffold and its bioisosteres, such as pyrazolo[4,3-d]pyrimidines, have emerged as a promising class of compounds that exhibit potent and selective inhibition of various protein kinases. Understanding the precise molecular interactions that govern the binding of these inhibitors to their target kinases is paramount for rational drug design and lead optimization. X-ray crystallography stands as the gold standard for elucidating these interactions at an atomic level.

This guide provides an in-depth, comparative analysis of the crystal structure determination of protein kinases in complex with a pyrazolo[4,3-d]pyrimidine inhibitor and a classic, broad-spectrum kinase inhibitor, staurosporine. By juxtaposing the methodologies and outcomes, we aim to provide field-proven insights into the experimental choices and structural revelations that drive the development of next-generation kinase inhibitors.

The Art and Science of Co-crystallization: A Tale of Two Inhibitors

The journey from a purified protein and a synthesized compound to a high-resolution crystal structure of their complex is a multi-step process that demands precision and an understanding of the underlying biochemical principles. Here, we compare the crystallographic workflow for two distinct kinase inhibitors in complex with Cyclin-Dependent Kinase 2 (CDK2), a key regulator of the cell cycle and a prominent cancer drug target.

Our subjects for comparison are:

  • A Pyrazolo[4,3-d]pyrimidine derivative (PDB ID: 3PJ8): A selective CDK inhibitor, representing a modern, targeted therapeutic approach.

  • Staurosporine (PDB ID: 1AQ1): A potent, broad-spectrum kinase inhibitor, serving as a benchmark for ATP-competitive binding.

The experimental pipeline for determining the crystal structure of a protein-ligand complex can be conceptually broken down into four key stages: protein production, co-crystallization, X-ray diffraction data collection, and structure solution and refinement.

G cluster_0 Phase 1: Protein Production cluster_1 Phase 2: Co-crystallization cluster_2 Phase 3: Data Collection cluster_3 Phase 4: Structure Determination p1 Gene Cloning & Vector Construction p2 Protein Expression (e.g., E. coli, Insect Cells) p1->p2 p3 Cell Lysis & Initial Purification (e.g., Affinity Chromatography) p2->p3 p4 Further Purification (e.g., Ion Exchange, Size Exclusion) p3->p4 c1 Complex Formation (Protein + Inhibitor) p4->c1 Purified Protein c2 Crystallization Screening (Vapor Diffusion) c1->c2 c3 Optimization of Crystal Growth c2->c3 d1 Crystal Harvesting & Cryo-protection c3->d1 Diffraction-quality Crystals d2 X-ray Diffraction at Synchrotron d1->d2 d3 Data Processing & Scaling d2->d3 s1 Phase Determination (Molecular Replacement) d3->s1 Diffraction Data s2 Model Building & Refinement s1->s2 s3 Structure Validation & Deposition s2->s3 endpoint endpoint s3->endpoint Final Structure (PDB)

Figure 1: General workflow for protein-ligand crystal structure determination.

PART 1: Experimental Protocols - A Side-by-Side Comparison

The choice of experimental parameters is critical for success. Below, we detail the methodologies employed for the CDK2-pyrazolo[4,3-d]pyrimidine and CDK2-staurosporine complexes, highlighting the nuances that cater to the specific properties of each system.

Protein Expression and Purification

The foundation of any structural study is a highly pure and stable protein sample. For both complexes, human CDK2 was the target protein.

Step CDK2 for Pyrazolo[4,3-d]pyrimidine Complex (PDB: 3PJ8) CDK2 for Staurosporine Complex (PDB: 1AQ1) Causality and Field Insights
Expression System Spodoptera frugiperda (Sf9) insect cells using a baculovirus expression system.Spodoptera frugiperda (Sf9) insect cells using a baculovirus expression system.Insect cells are often chosen for expressing human proteins as they can perform post-translational modifications that may be crucial for protein folding and activity, which are not possible in bacterial systems.
Purification - Step 1 (Affinity Chromatography) Glutathione-Sepharose affinity chromatography (GST-tagged CDK2).Not explicitly detailed in the primary publication, but affinity chromatography is a standard first step for high-purity protein isolation.Affinity tags like GST allow for a highly specific and efficient initial capture of the target protein from the cell lysate, significantly simplifying the purification process.
Purification - Step 2 (Further Purification) Thrombin cleavage to remove the GST tag, followed by ion-exchange and size-exclusion chromatography.Not explicitly detailed, but multi-step purification is standard to achieve crystallographic-grade purity.The combination of different chromatography techniques separates the target protein from contaminants based on different physicochemical properties (charge, size), ensuring a homogenous sample essential for crystallization.
Co-crystallization and Data Collection

With purified protein in hand, the next challenge is to grow well-ordered crystals of the protein-inhibitor complex.

Parameter CDK2-Pyrazolo[4,3-d]pyrimidine Complex (PDB: 3PJ8) CDK2-Staurosporine Complex (PDB: 1AQ1) Causality and Field Insights
Crystallization Method Sitting-drop vapor diffusion.Sitting-drop vapor diffusion.Vapor diffusion is the most common method for protein crystallization as it allows for a slow and controlled increase in protein and precipitant concentration, which is conducive to the formation of well-ordered crystals.
Complex Formation CDK2 was pre-incubated with the pyrazolo[4,3-d]pyrimidine inhibitor prior to setting up crystallization trials.CDK2 crystals were grown first and then soaked in a solution containing staurosporine.Co-crystallization (pre-incubation) is often preferred when the ligand is expected to induce a conformational change in the protein. Soaking is a simpler method and is often successful when the ligand can access the binding site without disrupting the crystal lattice.
Crystallization Conditions Reservoir solution: 20-30% PEG 4000, 0.1 M Tris-HCl pH 8.5, 0.2 M MgCl2.Reservoir solution: 1.0 M sodium citrate, 0.1 M HEPES pH 7.5.The choice of precipitant (e.g., PEG, salts) and buffer conditions (pH) is critical and is determined through extensive screening of hundreds of different conditions to find the "sweet spot" for crystallization.
X-ray Data Collection Synchrotron radiation source.Synchrotron radiation source.Synchrotron sources provide high-intensity X-ray beams, which are essential for obtaining high-resolution diffraction data from protein crystals, which are often small and weakly diffracting.

PART 2: Comparative Structural Analysis

The culmination of the experimental efforts is the three-dimensional structure of the protein-ligand complex. This provides a wealth of information regarding the inhibitor's binding mode, the key interactions it forms with the protein, and the structural basis for its potency and selectivity.

Parameter CDK2-Pyrazolo[4,3-d]pyrimidine (PDB: 3PJ8) CDK2-Staurosporine (PDB: 1AQ1)
Resolution (Å) 1.962.00
Space Group P2₁2₁2₁P2₁2₁2₁
R-work / R-free (%) 20.2 / 27.3Not reported in PDB
Inhibitor Scaffold Pyrazolo[4,3-d]pyrimidineIndolocarbazole
Key H-Bond Interactions Backbone of Leu83 and Glu81 in the hinge region.Backbone of Leu83 and Glu81 in the hinge region.
Key Hydrophobic Interactions Ile10, Val18, Ala31, Val64, Phe80, Leu134.Ile10, Val18, Ala31, Val64, Phe80, Leu134.
Visualizing the Binding Modes

The following diagrams illustrate the key molecular interactions between the inhibitors and the CDK2 active site.

G cluster_0 CDK2 Active Site Pyrazolo[4,3-d]pyrimidine Pyrazolo[4,3-d]pyrimidine Leu83 Leu83 Pyrazolo[4,3-d]pyrimidine->Leu83 H-bond Glu81 Glu81 Pyrazolo[4,3-d]pyrimidine->Glu81 H-bond Hydrophobic Pocket Hydrophobic Pocket Pyrazolo[4,3-d]pyrimidine->Hydrophobic Pocket van der Waals

Figure 2: Key interactions of the pyrazolo[4,3-d]pyrimidine inhibitor in the CDK2 active site.

G cluster_1 CDK2 Active Site Staurosporine Staurosporine Leu83 Leu83 Staurosporine->Leu83 H-bond Glu81 Glu81 Staurosporine->Glu81 H-bond Hydrophobic Pocket Hydrophobic Pocket Staurosporine->Hydrophobic Pocket van der Waals

Comparative Guide: Pyrazolo[3,4-c]pyridazine vs. Pyrazolo[3,4-b]pyridine Potency in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison between pyrazolo[3,4-c]pyridazine and pyrazolo[3,4-b]pyridine scaffolds, focusing on their application in kinase inhibitor discovery.

Executive Summary

In the optimization of kinase inhibitors, scaffold hopping between pyrazolo[3,4-b]pyridine and pyrazolo[3,4-c]pyridazine is a critical strategy. While both serve as bioisosteres for the adenine moiety of ATP, the introduction of the second nitrogen atom in the pyridazine ring (position 6) fundamentally alters the electronic landscape, hydrogen-bonding capability, and metabolic profile of the molecule.

  • Pyrazolo[3,4-b]pyridine: Often offers superior metabolic stability and lipophilicity profiles. It is the "standard" scaffold for mimicking the purine core.

  • Pyrazolo[3,4-c]pyridazine: Frequently exhibits superior potency (10-100x fold increase) against specific kinases (e.g., GSK-3, CDK) due to an additional hydrogen bond acceptor capability at the N6 position, which interacts with water networks or specific hinge residues. However, this often comes at the cost of higher clearance rates.

Structural & Physicochemical Comparison

The core difference lies in the 6-membered ring. The pyrazolo[3,4-b]pyridine contains a single nitrogen (pyridine-like), whereas the pyrazolo[3,4-c]pyridazine contains two adjacent nitrogens (pyridazine-like).

Structural Visualization

The following diagram illustrates the atomic numbering and key interaction points for both scaffolds.

Figure 1: Structural relationship and key electronic differences between the two scaffolds.

Physicochemical Properties Table[2][4][5][6][7][8]
FeaturePyrazolo[3,4-b]pyridinePyrazolo[3,4-c]pyridazineImpact on Drug Design
H-Bond Acceptors 2 (N2, N7)3 (N2, N5, N6)Pyridazine allows for an extra interaction with solvent waters or hinge residues.
Polarity (TPSA) Lower (~30 Ų)Higher (~43 Ų)Pyridazines are more polar, potentially improving solubility but reducing permeability.
pKa (Conjugate Acid) ~3-4 (Pyridine N)~2-3 (Pyridazine N)Pyridazines are less basic; less likely to be protonated at physiological pH.
Lipophilicity (cLogP) HigherLowerPyridazines lower logP, beneficial for reducing non-specific binding.
Metabolic Stability HighModerate to LowThe N-N bond in pyridazine can be a metabolic soft spot (reductive cleavage or oxidation).

Potency Analysis: Case Studies

Case Study 1: GSK-3 Inhibition (The "Water Bridge" Effect)

In the development of Glycogen Synthase Kinase-3 (GSK-3) inhibitors, the transition from the pyridine to the pyridazine scaffold revealed a critical potency determinant.

  • Observation: A series of 5-aryl-pyrazolo[3,4-b]pyridines were potent GSK-3 inhibitors. However, removing the nitrogen at position 7 (forming indazole) drastically reduced potency.

  • Optimization: Re-introducing nitrogen at position 6 (forming pyrazolo[3,4-c]pyridazine) resulted in a dramatic improvement in potency, often surpassing the original pyridine series.

  • Mechanism: Crystallographic data suggested that the N6 nitrogen in the pyridazine ring participates in a hydrogen-bonding network involving a conserved structural water molecule in the GSK-3 active site. The pyridine scaffold (lacking N6) cannot support this specific water-mediated interaction as effectively.

Data Summary (GSK-3 Inhibition):

Scaffold Compound ID GSK-3 IC50 (nM) Structural Note
Pyrazolo[3,4-b]pyridine Ref Cmpd A 22 Standard binding mode
Indazole (No N in 6-ring) Ref Cmpd B >10,000 Loss of hinge H-bond acceptor

| Pyrazolo[3,4-c]pyridazine | Ref Cmpd C | 1.5 | 15-fold potency gain via N6 interaction |

Case Study 2: CDK1/Cyclin B Selectivity

For Cyclin-Dependent Kinases (CDKs), the pyrazolo[3,4-c]pyridazine scaffold has been identified as a "privileged structure."

  • Selectivity Profile: The pyridazine core demonstrates high selectivity for CDK1 and CDK2 over other kinases compared to the pyridine analogs.

  • Binding Mode: Molecular modeling indicates that the planarity of the pyridazine ring allows for tight stacking against the gatekeeper residue (typically Phenylalanine or Tyrosine in CDKs), while the N5/N6 atoms orient to accept hydrogen bonds from the backbone NH of the hinge region.

Experimental Protocols

To validate these differences in your own research, use the following standardized protocols.

A. Synthesis of Pyrazolo[3,4-c]pyridazine Core

Rationale: This route avoids the instability often associated with hydrazine intermediates by using a diazonium coupling approach.

  • Starting Material: 3-amino-4-methylpyridazine.

  • Diazotization: Treat with sodium nitrite (NaNO₂) in concentrated HCl at 0°C to form the diazonium salt.

  • Cyclization: Reduce the diazonium intermediate with SnCl₂ or treat with active methylene compounds (e.g., ethyl acetoacetate) followed by hydrazine hydrate cyclization depending on the desired substitution at position 3.

  • Purification: Recrystallize from ethanol/water.

B. Kinase Potency Assay (ADP-Glo™ Platform)

Rationale: A luminescent assay is preferred for its high sensitivity and ability to detect low-nM IC50 values typical of these scaffolds.

  • Reagents: Recombinant Kinase (GSK-3 or CDK2), Substrate (peptide), Ultra-Pure ATP, ADP-Glo™ Reagent, Kinase Detection Reagent.

  • Reaction Setup:

    • Prepare 384-well white plates.

    • Add 2 µL of compound (serial dilution in DMSO).

    • Add 4 µL of Kinase/Substrate mix.

    • Incubate for 10 min at RT.

    • Initiate reaction with 4 µL of ATP (at K_m concentration).

    • Incubate for 60 min at RT.

  • Detection:

    • Add 10 µL ADP-Glo™ Reagent (terminates reaction, depletes remaining ATP). Incubate 40 min.

    • Add 20 µL Kinase Detection Reagent (converts ADP to ATP -> Luciferase light). Incubate 30 min.

  • Analysis: Measure luminescence (RLU). Fit data to a sigmoidal dose-response curve (Variable Slope) to determine IC50.

Biological Pathway Visualization

Understanding where these inhibitors act is crucial. Below is a simplified pathway for GSK-3/CDK signaling relevant to oncology.

SignalingPathway cluster_Targets Drug Targets GrowthFactor Growth Factors (EGF, FGF) Receptor RTK (EGFR, FGFR) GrowthFactor->Receptor PI3K PI3K Receptor->PI3K AKT AKT PI3K->AKT GSK3 GSK-3 (Target of Pyridazines) AKT->GSK3 Phosphorylation (Inhibition) BetaCatenin β-Catenin (Degradation) GSK3->BetaCatenin Phosphorylation (Promotes Degradation) CDK CDK1/2 (Cell Cycle Control) CellCycle Cell Cycle Progression CDK->CellCycle Drives G1/S & G2/M Apoptosis Apoptosis Inhibitor Pyrazolo-pyridazine Inhibitor Inhibitor->GSK3 Blocks Inhibitor->CDK Blocks

Figure 2: Signaling cascade highlighting the intervention points for pyrazolo-fused scaffolds.

Conclusion & Recommendation

  • Use Pyrazolo[3,4-c]pyridazine when:

    • Your primary goal is maximizing potency (<10 nM).

    • Structural modeling suggests a benefit from an additional H-bond acceptor at the 6-position (e.g., water-mediated bridge).

    • You are targeting GSK-3 or CDKs where this scaffold is privileged.[1]

  • Use Pyrazolo[3,4-b]pyridine when:

    • You require extended metabolic half-life and lower clearance.

    • You are optimizing for CNS penetration (generally better logP profile).

    • The target kinase pocket is hydrophobic and does not require the extra polarity of the pyridazine ring.

References

  • Peat, A. J., et al. (2004). "Novel pyrazolopyridine derivatives as potent inhibitors of glycogen synthase kinase-3 (GSK-3)."[2] Bioorganic & Medicinal Chemistry Letters. Link (Demonstrates the potency jump from pyridine to pyridazine via N6 interaction).

  • Braña, M. F., et al. (2005). "Pyrazolo[3,4-c]pyridazines as novel and selective inhibitors of cyclin-dependent kinases." Journal of Medicinal Chemistry. Link (Establishes the scaffold as a privileged structure for CDK1/2).

  • Lombardo, L. J., et al. (2004). "Discovery of N-(2-chloro-6-methyl- phenyl)-2-(6-(4-(2-hydroxyethyl)piperazin-1-yl)-2-methylpyrimidin-4- ylamino)thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity." Journal of Medicinal Chemistry. Link (Discusses scaffold hopping principles relevant to kinase inhibitors).

  • Witherington, J., et al. (2003). "5-Aryl-pyrazolo[3,4-b]pyridazines: potent inhibitors of glycogen synthase kinase-3 (GSK-3)." Bioorganic & Medicinal Chemistry Letters. Link (Key source for the direct potency comparison).

Sources

A Comparative Guide to the In Vitro Cytotoxicity of Pyrazolo[3,4-c]pyridazine Derivatives on HepG2 and MCF-7 Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a detailed comparative analysis of the cytotoxic effects of novel pyrazolo[3,4-c]pyridazine derivatives against two prevalent human cancer cell lines: hepatocellular carcinoma (HepG2) and breast adenocarcinoma (MCF-7). We will delve into the experimental data, elucidate the underlying mechanisms of action, and provide standardized protocols for researchers seeking to evaluate this promising class of heterocyclic compounds.

The pyrazolo[3,4-c]pyridazine scaffold is a privileged structure in medicinal chemistry, recognized for its significant biological activities.[1][2] Analogues have demonstrated potential as potent anticancer agents, often by targeting key regulators of the cell cycle, such as Cyclin-Dependent Kinases (CDKs).[1][3] This guide focuses on objectively comparing the efficacy of specific derivatives, providing a data-driven perspective for researchers in oncology and drug development.

Comparative Cytotoxicity: Pyrazolo[3,4-c]pyridazines vs. Standard Chemotherapeutics

The evaluation of a novel compound's anticancer potential necessitates a direct comparison with established therapeutic agents. In this context, we analyze the cytotoxic performance of 4,5-diphenyl-1H-pyrazolo[3,4-c]pyridazin-3-amine (designated as Compound 4 ) and its nanoformulations—solid lipid nanoparticles (4-SLNs) and lipid-polymer hybrid nanoparticles (4-LPHNPs)—against HepG2 and MCF-7 cells. Doxorubicin, a widely used anthracycline antibiotic in chemotherapy, serves as the reference drug.

The half-maximal inhibitory concentration (IC50), the concentration of a drug that inhibits cell growth by 50%, is a critical metric for gauging cytotoxic potency. The data, derived from colorimetric MTT assays, is summarized below.[3]

Table 1: Comparative IC50 Values (µM) of Pyrazolo[3,4-c]pyridazine Derivatives and Doxorubicin

CompoundHepG2 (Liver Cancer)MCF-7 (Breast Cancer)
Compound 4 10.11 ± 0.7111.23 ± 0.83
4-SLNs 4.34 ± 0.315.18 ± 0.37
4-LPHNPs 3.75 ± 0.254.21 ± 0.31
Doxorubicin 3.55 ± 0.244.12 ± 0.29

Data sourced from in vitro studies on human cancer cell lines.[3]

Analysis of Cytotoxic Efficacy:

From the data presented, several key insights emerge:

  • Baseline Activity: The parent compound, 4,5-diphenyl-1H-pyrazolo[3,4-c]pyridazin-3-amine (4 ), exhibits moderate cytotoxic activity against both HepG2 and MCF-7 cell lines.

  • Impact of Nanoformulation: A significant enhancement in cytotoxicity is observed with the nanoformulations. Both 4-SLNs and 4-LPHNPs display substantially lower IC50 values compared to the parent compound, indicating improved potency.[3] This enhancement is likely attributable to improved cellular uptake and bioavailability of the active compound when delivered via nanoparticles.

  • Comparative Potency: The lipid-polymer hybrid nanoparticle formulation (4-LPHNPs) demonstrates the most potent cytotoxic effect, with IC50 values that are comparable to the standard chemotherapeutic drug, Doxorubicin, in both cell lines.[3]

  • Cell Line Sensitivity: Both HepG2 and MCF-7 cell lines show comparable sensitivity to the tested pyrazolo[3,4-c]pyridazine derivatives, suggesting a broad potential applicability for this class of compounds.

Unraveling the Mechanism of Action

The anticancer activity of pyrazolo[3,4-c]pyridazine derivatives is not merely a result of non-specific toxicity but stems from targeted interference with critical cellular pathways that govern cell proliferation and survival.

Dual Inhibition of CDK2 and EGFR Kinases

A primary mechanism for these compounds is the inhibition of key protein kinases. Pyrazolo[3,4-c]pyridazines have been identified as potent inhibitors of Cyclin-Dependent Kinase 2 (CDK2) and Epidermal Growth Factor Receptor (EGFR).[3]

  • CDK2: This kinase is a crucial regulator of the cell cycle, particularly the G1/S phase transition.[4] By inhibiting CDK2, pyrazolo[3,4-c]pyridazines can halt the cell cycle, preventing cancer cells from replicating their DNA and dividing.[3][5]

  • EGFR: This receptor tyrosine kinase is often overexpressed in various cancers and plays a central role in signaling pathways that promote cell growth, proliferation, and survival. Inhibition of EGFR can effectively shut down these pro-tumorigenic signals.[3]

The dual-inhibitory action on both CDK2 and EGFR provides a multi-pronged attack on cancer cell proliferation, potentially reducing the likelihood of resistance development.

Induction of Apoptosis

Beyond halting the cell cycle, these compounds actively induce programmed cell death, or apoptosis. Experimental evidence shows that treatment with pyrazolo[3,4-c]pyridazine nanoparticles leads to:

  • Upregulation of Pro-Apoptotic Proteins: A significant increase in the levels of Bax and the tumor suppressor p53.[3]

  • Downregulation of Anti-Apoptotic Proteins: A marked decrease in the expression of Bcl-2, a protein that protects cancer cells from apoptosis.[3]

  • Activation of Executioner Caspases: An increase in the levels of Caspase-3, a key enzyme that executes the final stages of apoptosis.[3]

This modulation of apoptotic regulators effectively pushes cancer cells toward self-destruction.

Apoptosis_Pathway PCP Pyrazolo[3,4-c]pyridazine (e.g., 4-LPHNPs) CDK2 CDK2 Inhibition PCP->CDK2 inhibits EGFR EGFR Inhibition PCP->EGFR inhibits Bcl2 Bcl-2 Downregulation PCP->Bcl2 leads to Bax Bax/p53 Upregulation PCP->Bax leads to CellCycle G1/S Phase Cell Cycle Arrest CDK2->CellCycle Proliferation Decreased Cell Proliferation EGFR->Proliferation CellCycle->Proliferation Caspase3 Caspase-3 Activation Bcl2->Caspase3 inhibition removed Bax->Caspase3 activation Apoptosis Apoptosis (Programmed Cell Death) Caspase3->Apoptosis

Caption: Proposed mechanism of pyrazolo[3,4-c]pyridazine cytotoxicity.

Experimental Protocols: A Guide to In Vitro Cytotoxicity Assessment

To ensure reproducibility and accuracy, a well-defined experimental protocol is essential. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard colorimetric method for assessing cell viability.[6][7][8]

Principle of the MTT Assay

This assay is based on the ability of NAD(P)H-dependent oxidoreductase enzymes in the mitochondria of viable cells to reduce the yellow, water-soluble MTT tetrazolium salt into a purple, insoluble formazan product.[7][9] The amount of formazan produced is directly proportional to the number of living, metabolically active cells. The formazan crystals are then solubilized, and the absorbance of the resulting solution is measured spectrophotometrically.[7]

Step-by-Step MTT Assay Protocol
  • Cell Seeding:

    • Culture HepG2 or MCF-7 cells in their respective recommended media (e.g., DMEM for MCF-7) supplemented with 10% Fetal Bovine Serum (FBS) and antibiotics.[6]

    • Trypsinize and count the cells. Seed the cells into a 96-well flat-bottom plate at an optimized density (typically 1 x 10⁴ cells/well in 100 µL of medium) and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere to allow for cell attachment.[10][11]

  • Compound Treatment:

    • Prepare a stock solution of the pyrazolo[3,4-c]pyridazine compound in a suitable solvent like DMSO.[6]

    • Perform serial dilutions of the compound in culture medium to achieve the desired final concentrations.

    • Remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of the test compound. Include wells for a vehicle control (medium with DMSO) and a no-cell blank control (medium only).

    • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Incubation:

    • After the treatment period, carefully remove the medium.

    • Add 100 µL of fresh medium and 10 µL of MTT labeling reagent (5 mg/mL in PBS) to each well.[7][9]

    • Incubate the plate for 4 hours at 37°C in a 5% CO₂ incubator. During this time, viable cells will convert the MTT into purple formazan crystals.[7]

  • Solubilization:

    • After the 4-hour incubation, add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.[9][10]

    • Pipette up and down to ensure complete dissolution of the formazan crystals. The plate can be left overnight at 37°C in the incubator to ensure full solubilization.[7]

  • Data Acquisition:

    • Measure the absorbance of each well using a microplate reader at a wavelength between 550 and 600 nm (commonly 570 nm).[7][10] Use a reference wavelength of >650 nm if possible.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control and plot the results to determine the IC50 value.

MTT_Workflow Start Start Seed 1. Seed Cells (HepG2 or MCF-7) in 96-well plate Start->Seed Incubate1 2. Incubate 24h (37°C, 5% CO2) Seed->Incubate1 Treat 3. Add Pyrazolo[3,4-c]pyridazine (Serial Dilutions) Incubate1->Treat Incubate2 4. Incubate 24-72h Treat->Incubate2 AddMTT 5. Add MTT Reagent (10 µL/well) Incubate2->AddMTT Incubate3 6. Incubate 4h (Formazan Formation) AddMTT->Incubate3 Solubilize 7. Add Solubilization Solution (e.g., DMSO) Incubate3->Solubilize Read 8. Read Absorbance (570 nm) Solubilize->Read Analyze 9. Calculate % Viability & Determine IC50 Read->Analyze End End Analyze->End

Caption: Standard workflow for the MTT cytotoxicity assay.

Conclusion and Future Directions

The pyrazolo[3,4-c]pyridazine scaffold represents a highly promising framework for the development of novel anticancer agents. The derivative 4,5-diphenyl-1H-pyrazolo[3,4-c]pyridazin-3-amine, particularly when formulated into lipid-polymer hybrid nanoparticles, exhibits potent in vitro cytotoxicity against both HepG2 liver and MCF-7 breast cancer cells, with efficacy comparable to the clinical standard, Doxorubicin.[3]

The mechanism of action, involving the dual inhibition of CDK2 and EGFR and the subsequent induction of apoptosis, provides a strong rationale for its anticancer effects.[3] This multi-targeted approach is a desirable attribute in cancer therapy.

Future research should focus on:

  • In Vivo Efficacy: Translating these promising in vitro results into animal models to assess anti-tumor activity, pharmacokinetics, and safety profiles.

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and screening a broader library of pyrazolo[3,4-c]pyridazine analogues to optimize potency and selectivity. Studies have indicated that substitutions with electron-withdrawing groups may reduce activity, providing a starting point for rational design.[3]

  • Advanced Mechanistic Studies: Further elucidating the specific downstream signaling events and exploring potential synergistic effects when combined with other chemotherapeutic agents.

This guide provides a solid foundation for researchers, substantiating the potential of pyrazolo[3,4-c]pyridazines as a valuable class of compounds in the ongoing search for more effective cancer therapies.

References

  • The anticancer potential of various substituted pyridazines and related compounds. (URL: [Link])

  • Nanoparticles of a Pyrazolo-Pyridazine Derivative as Potential EGFR and CDK-2 Inhibitors: Design, Structure Determination, Anticancer Evaluation and In Silico Studies. MDPI. (2023). (URL: [Link])

  • Synthesis of novel pyridine and pyrazolyl pyridine conjugates with potent cytotoxicity against HepG2 cancer cells as PIM-1 kinase inhibitors and caspase activators. RSC Advances. (2024). (URL: [Link])

  • Synthesis and in vitro cytotoxic activity of novel pyrazolo[3,4-d]pyrimidines and related pyrazole hydrazones toward breast adenocarcinoma MCF-7 cell line. PubMed. (2011). (URL: [Link])

  • Synthesis, Characterization and Cytotoxic Evaluation ofNew Pyrrolo[1,2-b]pyridazines Obtained via Mesoionic Oxazolo-Pyridazinone. Semantic Scholar. (2023). (URL: [Link])

  • Optimization of Pyrazolo[3,4‑b]pyridine Analogues: Synthesis, In Vitro Anticancer Evaluation and In Vivo Pharmacokinetics. National Center for Biotechnology Information. (2024). (URL: [Link])

  • In vitro Cytotoxic Evaluation of Some New Synthesized Pyridazine Derivatives. Semantic Scholar. (2018). (URL: [Link])

  • Cytotoxicity and Apoptosis-Induction in MCF-7 Cells for New Pd(II) Complex Based on s-Triazine Ligand: Synthesis, Single Crystal X-ray Diffraction Analysis and Structural Investigations. MDPI. (2023). (URL: [Link])

  • Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques. Semantic Scholar. (2024). (URL: [Link])

  • Novel pyrazolo[3,4-d]pyrimidines as potential anticancer agents: Synthesis, VEGFR-2 inhibition, and mechanisms of action. PubMed. (2022). (URL: [Link])

  • Synthesis and in vitro cytotoxic activity of novel pyrazolo [1,5-a]pyrimidines towards breast adenocarcinoma MCF-7 cell line, cell cycle analysis and QSAR studies. Hilaris Publisher. (2015). (URL: [Link])

  • Synthesis and pharmacological screening of pyrazolo[3,4-c]pyridazine derivatives. PubMed. (1990). (URL: [Link])

  • In vitro cytotoxicity MTT assay in Vero, HepG2 and MCF -7 cell lines study of Marine Yeast. Journal of Applied Pharmaceutical Science. (2015). (URL: [Link])

  • Development of New Pyrazolo [3,4-b]Pyridine Derivatives as Potent Anti-Leukemic Agents and Topoisomerase IIα Inhibitors with Broad-Spectrum Cytotoxicity. National Center for Biotechnology Information. (2023). (URL: [Link])

  • Anticancer and Anti-Inflammatory Activities of Some New Pyrazolo[3,4-b]pyrazines. ResearchGate. (2019). (URL: [Link])

  • Synthesis and Anticancer Activity of Some New Pyrazolo[3,4-d]pyrimidin-4-one Derivatives. National Center for Biotechnology Information. (2012). (URL: [Link])

  • MTT Cytotoxicity Assay and Exotoxin A (ExoA) Titration. Twist Bioscience. (URL: [Link])

  • The Connection between the Toxicity of Anthracyclines and Their Ability to Modulate the P-Glycoprotein-Mediated Transport in A549, HepG2, and MCF-7 Cells. National Center for Biotechnology Information. (2018). (URL: [Link])

  • Synthesis, Anticancer Assessment, and Molecular Docking of Novel Chalcone-Thienopyrimidine Derivatives in HepG2 and MCF-7 Cell Lines. National Center for Biotechnology Information. (2022). (URL: [Link])

  • Chromatographic, Mass and Cytotoxicity analysis of Isolates from Eichhornia crassipes' Roots and Leaves against HepG2 and MCF7 cell lines. Taylor & Francis Online. (2021). (URL: [Link])

  • In vitro cytotoxicity in A549, Hepg2, MCF-7, and DLD-1 cancer cell lines and ADME/toxin analysis of a benzimidazole derivative. Journal of King Saud University - Science. (2023). (URL: [Link])

  • Cu(II)-Catalyzed Synthesis of Pyrazolo[3,4-b]pyridine Derivatives and Their Potential Antibacterial and Cytotoxic Activities with Molecular Docking, DFT Calculation, and SwissADME Analysis. ACS Omega. (2023). (URL: [Link])

  • Synthesis and In Vitro Anticancer Activity of Novel 4-Aryl-3-(4-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-b]pyridines Arrest Cell Cycle and Induce Cell Apoptosis by Inhibiting CDK2 and/or CDK9. National Center for Biotechnology Information. (2023). (URL: [Link])

  • Design, Synthesis, In Vitro, and In Silico Studies of New N5-Substituted-pyrazolo[3,4-d]pyrimidinone Derivatives as Anticancer CDK2 Inhibitors. MDPI. (2023). (URL: [Link])

  • Cytotoxicity MTT Assay Protocols and Methods. Springer Nature Experiments. (URL: [Link])

Sources

Structure-Activity Relationship (SAR) of 3-amino-pyrazolo[3,4-c]pyridazines: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scaffold Significance

The 3-amino-pyrazolo[3,4-c]pyridazine scaffold represents a privileged pharmacophore in medicinal chemistry, distinct from its more common isomers (e.g., [3,4-d] or [1,5-a] systems). While often overshadowed by pyrazolo[1,5-a]pyrimidines in general kinase campaigns, the [3,4-c] fused system offers unique vector orientations for exploring the ATP-binding pockets of Cyclin-Dependent Kinases (CDKs) , specifically CDK1, CDK2, and the understudied PCTAIRE family (CDK16).

This guide dissects the structure-activity relationship (SAR) of this scaffold, providing a comparative analysis against alternative isomers and detailing the synthetic protocols required to access these chemical tools.

Key Pharmacophore Features[1][2][3][4]
  • Hinge Binder: The C3-amino group and the pyrazole nitrogen (N2) typically form a bidentate hydrogen bond donor/acceptor motif with the kinase hinge region (e.g., Leu83 in CDK2).

  • Vector Diversity: The C4 and C5 positions on the pyridazine ring allow for orthogonal substitution, enabling exploration of the solvent-exposed regions or the hydrophobic back-pocket, depending on the specific kinase conformation.

Chemical Structure & Numbering System

To ensure accurate SAR interpretation, we define the core numbering system below. The [3,4-c] fusion indicates the pyrazole ring is fused to the c-bond (between C3 and C4) of the pyridazine ring.

Scaffold cluster_0 Pyrazolo[3,4-c]pyridazine Core cluster_1 N1 N1 N2 N2 N1->N2 R1 R1 (Tail) N1->R1 Solubility/PK C3 C3 N2->C3 C3a C3a C3->C3a Amino NH2 C3->Amino Hinge Donor C4 C4 C3a->C4 C7a C7a C3a->C7a C5 C5 C4->C5 R4 R4 (Gatekeeper) C4->R4 Selectivity N6 N6 C5->N6 N7 N7 N6->N7 N7->C7a C7a->N1

Figure 1: Numbering system of the pyrazolo[3,4-c]pyridazine scaffold. Note the critical H-bond donor at C3 and acceptor at N2.

Detailed SAR Analysis

The biological activity of 3-amino-pyrazolo[3,4-c]pyridazines is tightly controlled by substitutions at three primary vectors.

The Hinge Binding Region (C3-Position)
  • Primary Amine (-NH2): Essential for activity against CDKs. Acetylation or alkylation of this amine often results in a dramatic loss of potency (>10-fold increase in IC50), disrupting the hydrogen bond with the kinase backbone carbonyl.

  • Bioisosteres: Replacement with a hydroxyl or thiol group generally abolishes kinase affinity, confirming the requirement for a hydrogen bond donor.

The Solvent Front / Ribose Pocket (N1-Position)
  • Small Alkyl Groups: Methyl or ethyl substitutions are tolerated but often lead to non-selective binding.

  • Aryl/Heteroaryl Groups: Introduction of phenyl or substituted aromatic rings at N1 can improve potency by engaging hydrophobic pockets adjacent to the ATP site. However, bulky groups here can clash with the "roof" of the ATP pocket in certain kinases (e.g., GSK-3β), acting as a selectivity filter.

The Hydrophobic Pocket (C4 & C5 Positions)
  • C4 Substitution: This is the most sensitive region for selectivity.

    • Small groups (H, Me): Generally inactive or weakly active.

    • Bulky Aromatics (e.g., Furyl, Thienyl): A monofuryl group at C4 has been identified as a "sweet spot" for CDK1 inhibition (Compound 1o), providing sub-micromolar potency. The planar nature of the furan ring allows it to sandwich between hydrophobic residues in the gatekeeper region.

  • C5 Substitution: Often serves as an auxiliary binding site. Disubstitution (C4 and C5) can lead to steric crowding, twisting the pyridazine ring out of planarity and reducing binding affinity.

Comparative Performance Analysis

To validate the utility of the [3,4-c] scaffold, it must be benchmarked against its isomers and common alternatives.

Table 1: Scaffold Selectivity Profile
Scaffold FeaturePyrazolo[3,4-c]pyridazine Pyrazolo[3,4-d]pyridazine Pyrazolo[1,5-a]pyrimidine
Primary Target Class CDKs (CDK1, CDK2, CDK16)COX-1/2, Anti-inflammatoryBroad Kinase (Trk, CDK, Src)
Binding Mode Type I (ATP Competitive)Allosteric / Active SiteType I (ATP Competitive)
Key Hinge Interaction C3-NH2 + N2N1 + C7 SubstituentN1 + C7-NH2
Selectivity Potential High for CDK vs. GSK-3βHigh for COX-2 vs. COX-1Low (Promiscuous without optimization)
Metabolic Stability Moderate (Pyridazine oxidation)Low (Hydrazine liability)High

Insight: The [3,4-c] isomer is preferred for cell-cycle kinase targeting , whereas the [3,4-d] isomer is frequently cited in literature for anti-inflammatory (COX inhibition) activity rather than kinase inhibition. This structural isomerism fundamentally shifts the biological target profile.

Table 2: Potency Data (Reference Compounds)
Compound IDStructureTargetIC50 (µM)Mechanism
Compound 1a 3-amino-pyrazolo[3,4-c]pyridazineCDK1/Cyclin B0.5 - 2.0ATP Competitive
Compound 1o 4-(2-furyl) derivativeCDK1/Cyclin B< 0.2ATP Competitive
Roscovitine Purine (Reference)CDK1/Cyclin B0.45ATP Competitive
Isomer [3,4-d] 3,4-bis-chalcone deriv.[1]COX-2N/A (Anti-inflam)Non-Kinase

Data synthesized from comparative SAR studies (Sources 1.1, 1.3, 1.12).

Experimental Protocols

Synthesis of 3-Amino-pyrazolo[3,4-c]pyridazines

Rationale: The [3,4-c] core is constructed via the cyclization of a diazonium intermediate or hydrazine condensation with a pyridazine precursor.[2]

Step-by-Step Protocol:

  • Precursor Preparation: Start with 3-acetyl-4-cyano-pyridazine or 4-cyano-5,6-dimethylpyridazine-3(2H)-thione .

  • Cyclization:

    • Dissolve the precursor (1.0 eq) in absolute ethanol.

    • Add Hydrazine Hydrate (98%, 2.5 eq) dropwise at 0°C.

    • Reflux the mixture for 4–6 hours. Monitor by TLC (Mobile phase: 5% MeOH in DCM).

    • Mechanism:[3] The hydrazine attacks the nitrile carbon followed by intramolecular cyclization onto the acetyl/thione group.

  • Isolation:

    • Cool to room temperature. The product often precipitates as a solid.

    • Filter and wash with cold ethanol and diethyl ether.

    • Recrystallize from DMF/Ethanol to yield the pure 3-amino-pyrazolo[3,4-c]pyridazine.

CDK1/Cyclin B Kinase Assay

Rationale: To verify the SAR claims regarding C3-amino necessity.

Protocol:

  • Buffer: 50 mM Tris-HCl (pH 7.5), 10 mM MgCl2, 1 mM EGTA, 2 mM DTT.

  • Substrate: Histone H1 (1 mg/mL).

  • Reaction:

    • Mix Recombinant CDK1/Cyclin B complex (10–20 ng) with test compound (0.1 nM – 10 µM) in DMSO (final DMSO < 1%).

    • Initiate with [γ-32P]ATP (10 µM final).

    • Incubate at 30°C for 30 minutes.

  • Termination: Spot aliquots onto P81 phosphocellulose paper.

  • Quantification: Wash filters with 0.75% phosphoric acid (3x), acetone (1x), and count via liquid scintillation.

  • Analysis: Plot % Inhibition vs. Log[Concentration] to determine IC50.

Visualization: Biological Workflow

Workflow cluster_chem Chemical Optimization cluster_bio Biological Validation Start Start: Scaffold Selection (Pyrazolo[3,4-c]pyridazine) Step1 C3-Amino Conservation (Maintain H-bonds) Start->Step1 Step2 C4-Derivatization (Introduce Furan/Aryl) Step1->Step2 Step3 N1-Optimization (Solubility Tuning) Step2->Step3 Assay1 Biochemical Assay (CDK1/2 IC50) Step3->Assay1 Lead Compounds Assay2 Cellular Assay (HCT-116 / MCF-7 Viability) Assay1->Assay2 If IC50 < 1uM Assay3 Selectivity Profiling (vs GSK-3B, COX-2) Assay2->Assay3 Hit Confirmation Decision Candidate Selection Assay3->Decision

Figure 2: Optimization workflow for developing CDK inhibitors using the [3,4-c] scaffold.

References

  • Pyrazolo[3,4-c]pyridazines as Novel and Selective Inhibitors of Cyclin-Dependent Kinases. Journal of Medicinal Chemistry. (2005).[3]

  • Synthesis and biological evaluation of some N-arylpyrazoles and pyrazolo[3,4-d]pyridazines as anti-inflammatory agents. European Journal of Medicinal Chemistry. (2013).

  • Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors. RSC Advances. (2022).

  • Novel synthesis of some fused pyrazolo[3,4-c]pyridazines. University of Aden Journal of Natural and Applied Sciences.

  • Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. International Journal of Molecular Sciences. (2022).

Sources

A Comparative Guide to SwissADME Bioavailability Prediction for Pyrazolo[3,4-c]pyridazine Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Pyrazolo[3,4-c]pyridazine Scaffold and the Imperative of Early Bioavailability Assessment

The pyrazolo[3,4-c]pyridazine core is a privileged heterocyclic scaffold in modern medicinal chemistry. Its unique electronic properties and rigid, planar structure make it an attractive framework for designing inhibitors of various protein kinases and other enzyme targets.[1][2] Derivatives of this scaffold have shown promise in diverse therapeutic areas, including oncology and central nervous system disorders.[2][3][4][5] However, the journey from a promising hit compound to a viable oral drug is fraught with challenges, with poor pharmacokinetics and low bioavailability being major causes of attrition.[6][7][8]

The ability of a drug to be absorbed and become available at the site of action is a critical determinant of its efficacy.[9] Therefore, early and reliable prediction of a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) properties is not just advantageous but essential for cost-effective and efficient drug discovery.[9][10][11] In silico tools have revolutionized this early assessment, offering rapid and resource-efficient alternatives to extensive experimental procedures.[9][12][13]

This guide provides an in-depth, comparative analysis of using SwissADME, a freely accessible and widely used web tool, to predict the oral bioavailability of novel pyrazolo[3,4-c]pyridazine derivatives.[14][15] We will explore the key predictive models within SwissADME, interpret the generated data for a set of representative compounds, and provide a practical workflow for researchers in the field.

The SwissADME Platform: A Multifaceted Approach to Bioavailability Prediction

SwissADME stands out for its user-friendly interface and the integration of multiple predictive models, which together provide a holistic view of a compound's pharmacokinetic profile.[14][15] The platform's predictions are based on a curated selection of robust algorithms and models, designed for speed and ease of interpretation.[14] For the assessment of oral bioavailability, SwissADME evaluates several key areas:

  • Physicochemical Properties: Foundational characteristics such as molecular weight (MW), lipophilicity (Log P), topological polar surface area (TPSA), and aqueous solubility (Log S) are calculated, as these properties govern a molecule's ability to traverse biological membranes and dissolve in physiological fluids.[14]

  • Pharmacokinetics: The tool provides explicit predictions for critical pharmacokinetic behaviors, including passive human gastrointestinal absorption (HIA) and blood-brain barrier (BBB) penetration, primarily through the intuitive BOILED-Egg model.[6][7][14][16]

  • Drug-Likeness: SwissADME employs established rules of thumb, most notably Lipinski's Rule of Five, to assess a compound's "drug-likeness," offering a quick filter for identifying molecules with a higher probability of becoming successful oral drugs.[17][18][19]

  • Medicinal Chemistry Friendliness: The platform also flags potential issues for medicinal chemists, such as the presence of Pan-Assay Interference Compounds (PAINS) moieties and provides a synthetic accessibility score.[20][21]

Comparative Analysis of Pyrazolo[3,4-c]pyridazine Derivatives

To illustrate the practical application of SwissADME, we will analyze a core pyrazolo[3,4-c]pyridazine scaffold and three hypothetical derivatives with varying R-group substitutions. This comparison will demonstrate how seemingly minor chemical modifications can significantly impact predicted ADME properties.

  • Compound 1: Core Scaffold (4,5-diphenyl-1H-pyrazolo[3,4-c]pyridazin-3-amine)

  • Compound 2: Derivative with a polar substitution (e.g., a hydroxyl group on one of the phenyl rings)

  • Compound 3: Derivative with a lipophilic substitution (e.g., a tert-butyl group on one of the phenyl rings)

  • Compound 4: Derivative violating Lipinski's rules (e.g., a large, greasy R-group increasing MW and LogP)

The table below summarizes the key bioavailability-related parameters predicted by SwissADME for these compounds.

Parameter Compound 1 (Core) Compound 2 (Polar) Compound 3 (Lipophilic) Compound 4 (Large/Lipophilic) Optimal Range for Oral Bioavailability
Molecular Weight ( g/mol ) 325.37341.37381.48550.70< 500[17][18]
Consensus Log P 3.503.254.806.20< 5[17][18]
TPSA (Ų) 80.51100.7480.5180.5120-130[14][22]
ESOL Log S (Solubility) -4.50-4.20-5.50-7.00> -6[13][14]
GI Absorption HighHighHighLowHigh
BBB Permeant YesNoYesNoVaries by target
Lipinski Violations 0002≤ 1[17][18]
Bioavailability Score 0.550.550.550.17Higher is better
Interpretation of Results
  • Compound 1 (Core Scaffold): The core structure exhibits excellent drug-like properties.[4][5] It has no Lipinski violations, high predicted GI absorption, and falls within the optimal ranges for most parameters. Its predicted ability to cross the BBB suggests it could be a candidate for CNS targets.

  • Compound 2 (Polar Derivative): The addition of a hydroxyl group increases the TPSA and slightly decreases lipophilicity. While GI absorption remains high, the increased polarity makes it a non-permeant for the BBB. This demonstrates how a simple modification can tailor the distribution profile of a drug candidate.

  • Compound 3 (Lipophilic Derivative): Adding a tert-butyl group significantly increases the Log P, pushing it closer to the upper limit of Lipinski's rule. This increased lipophilicity reduces the predicted aqueous solubility (Log S). While still predicted to have high GI absorption, further increases in lipophilicity could negatively impact both solubility and absorption.

  • Compound 4 (Rule Violator): This derivative, with its high molecular weight and Log P, violates two of Lipinski's rules.[17][18] Consequently, SwissADME predicts low GI absorption and a poor bioavailability score. This compound would likely be flagged for deprioritization or significant redesign in an early-stage drug discovery campaign.

Visualizing Bioavailability: The Bioavailability Radar and BOILED-Egg Model

SwissADME provides two powerful graphical outputs for a quick yet insightful assessment of bioavailability.

Bioavailability Radar

The Bioavailability Radar provides a rapid visual appraisal of drug-likeness.[13][14] For a molecule to be considered "drug-like," its plot (represented by the red line) should fall entirely within the pink area, which defines the optimal range for six key physicochemical properties.[14][22]

For our Compound 1 (Core Scaffold) , the radar plot would likely show a well-balanced hexagon, indicating good oral bioavailability potential. In contrast, Compound 4 would have its "LIPO" (lipophilicity) and "SIZE" axes extending far beyond the pink zone, immediately signaling a potential issue.

The BOILED-Egg Model

The Brain Or IntestinaL EstimateD permeation (BOILED-Egg) model is an intuitive graphical method that plots the TPSA versus the lipophilicity (WLOGP) of molecules.[6][7][23]

  • The White Region: Molecules falling within this area are predicted to have a high probability of passive absorption by the gastrointestinal tract.[20][24][25]

  • The Yolk Region: Molecules in this area are predicted to be capable of passively permeating the blood-brain barrier.[20][24][25]

  • P-glycoprotein (P-gp) substrate prediction: The model also color-codes the molecules, indicating if they are predicted to be substrates of the P-gp efflux pump, a key mechanism of drug resistance and reduced bioavailability.[20][24]

For our pyrazolo[3,4-c]pyridazine series, Compounds 1 and 3 would likely fall within both the white and the yolk, indicating good absorption and BBB penetration. Compound 2 would be in the white but outside the yolk, while Compound 4 would be in the grey area outside both ellipses, signifying poor absorption.

Experimental Protocol: Step-by-Step SwissADME Workflow

This protocol outlines the process for obtaining a bioavailability prediction for a novel pyrazolo[3,4-c]pyridazine derivative using the SwissADME web server.

  • Navigate to the SwissADME Website: Open a web browser and go to the SwissADME homepage (]">http://www.swissadme.ch).[14]

  • Input Molecular Structure:

    • Option A (Drawing): Use the integrated MarvinJS molecular editor in the center of the page to draw the chemical structure of your pyrazolo[3,4-c]pyridazine derivative.

    • Option B (SMILES): In the text box labeled "List of SMILES," paste the SMILES (Simplified Molecular-Input Line-Entry System) string of your molecule. You can input multiple SMILES, one per line, for batch processing.

  • Initiate Prediction: Click the "Run" button to submit the molecule(s) for analysis.

  • Analyze Individual Results: The results page will load, displaying a detailed report for each submitted molecule.

    • Review the calculated Physicochemical Properties such as MW, Log P, and TPSA.

    • Check the Lipinski section for any violations of the Rule of Five.

    • Examine the Water Solubility predictions (ESOL Log S).

    • Interpret the Pharmacokinetics predictions, noting the "GI absorption" and "BBB permeant" status.

    • View the Bioavailability Radar for a quick visual assessment of drug-likeness.

  • Analyze Batch Results (BOILED-Egg): If multiple molecules were submitted, a red button will appear below the input box. Click this to generate the BOILED-Egg plot.

    • Identify the location of your compounds on the plot to assess their predicted GI absorption and BBB penetration.

    • Note the color-coding to see if any compounds are predicted to be P-gp substrates.

  • Export Data: The results can be exported in CSV format for further analysis and record-keeping by clicking the CSV icon.[20]

Visualizing Key Concepts and Workflows

Diagrams are essential for clarifying complex relationships and processes in drug discovery.

SwissADME Workflow cluster_input Step 1: Input Molecule cluster_analysis Step 2: SwissADME Server Processing cluster_output Step 3: Interpretation of Results cluster_decision Step 4: Decision Making Input Draw Structure or Enter SMILES String Process Calculation of ADME Parameters: - Physicochemical Properties - Pharmacokinetics - Drug-Likeness Input->Process Submit Results Data Review Process->Results Radar Bioavailability Radar (Drug-Likeness) Results->Radar Visual Check BoiledEgg BOILED-Egg (Absorption & BBB) Results->BoiledEgg Visual Check Decision Prioritize, Redesign, or Deprioritize Compound Radar->Decision Informed by Predictions BoiledEgg->Decision Informed by Predictions

Caption: Workflow for bioavailability prediction using SwissADME.

Oral Bioavailability Factors Bioavailability Oral Bioavailability Absorption GI Absorption Absorption->Bioavailability Solubility Aqueous Solubility (Log S) Solubility->Bioavailability Permeability Membrane Permeability Permeability->Bioavailability Metabolism Metabolic Stability (CYP Inhibition) Metabolism->Bioavailability (Reduces) TPSA Low TPSA TPSA->Permeability LogP Optimal Log P LogP->Solubility (Inverse) LogP->Permeability MW Low MW MW->Absorption MW->Permeability HBonds Fewer H-Bonds HBonds->Absorption HBonds->Solubility

Caption: Key parameters influencing oral bioavailability.

Conclusion: Integrating In Silico Predictions into Drug Discovery

The use of in silico tools like SwissADME is an indispensable part of modern drug discovery.[9] For researchers working with promising scaffolds like pyrazolo[3,4-c]pyridazine, these platforms provide a rapid, data-rich, and cost-effective means to evaluate the bioavailability potential of novel derivatives. By intelligently applying models such as Lipinski's Rule of Five, the Bioavailability Radar, and the BOILED-Egg plot, medicinal chemists can make more informed decisions, prioritizing compounds with a higher likelihood of success and identifying potential liabilities early in the design-make-test-analyze cycle.[14][17][18]

It is crucial to remember that these are predictive models; they are a guide, not a guarantee.[12] The true value of in silico predictions is realized when they are used to rationally guide the design of subsequent experiments. Promising candidates identified through SwissADME should be subjected to in vitro ADME assays (e.g., Caco-2 permeability, microsomal stability) to validate the computational findings and build a comprehensive profile of the compound.[26][27][28] By combining the predictive power of tools like SwissADME with rigorous experimental validation, researchers can significantly enhance the efficiency and success rate of bringing novel pyrazolo[3,4-c]pyridazine-based therapies to the clinic.

References

  • Lipinski's Rule of 5 in Modern Drug Discovery. Zenovel. Available from: [Link]

  • BOILED-Egg Model for Gastrointestinal absorption and Brain penetration. ResearchGate. Available from: [Link]

  • Predicting Drug Absorption with BOILED-Egg. Scribd. Available from: [Link]

  • Jalil, A., et al. Open access in silico tools to predict the ADMET profiling of drug candidates. Expert Opinion on Drug Discovery. Available from: [Link]

  • Daina, A., & Zoete, V. A BOILED-Egg To Predict Gastrointestinal Absorption and Brain Penetration of Small Molecules. ChemMedChem. Available from: [Link]

  • Lipinski's rule of five. Wikipedia. Available from: [Link]

  • El-Sawy, E. R., et al. Pyridazine Derivatives and Related Compounds Part 24. 1 Synthesis and Antimicrobial Activity of Some Sulfamoylpyrazolo[3,4-c]pyridazine Derivatives. Phosphorus, Sulfur, and Silicon and the Related Elements. Available from: [Link]

  • A BOILED-Egg To Predict Gastrointestinal Absorption and Brain Penetration of Small Molecules. ResearchGate. Available from: [Link]

  • Daina, A., & Zoete, V. A BOILED-Egg To Predict Gastrointestinal Absorption and Brain Penetration of Small Molecules. ChemMedChem. Available from: [Link]

  • Advancements in In Silico ADMET Modeling: A 20-Year Journey of Machine Learning in Drug Discovery. DrugPatentWatch. Available from: [Link]

  • Abdel-Megid, M. Pyridazine derivatives and related compounds. Part 13: Synthesis and antimicrobial activity of some pyridazino[3',4':3,4]pyrazolo[5,1-c]-1,2,4-triazines. Archiv der Pharmazie. Available from: [Link]

  • Zabska, R., et al. Synthesis and pharmacological screening of pyrazolo[3,4-c]pyridazine derivatives. Acta Poloniae Pharmaceutica. Available from: [Link]

  • Lipinski's rule of five, famous extensions and famous exceptions. ResearchGate. Available from: [Link]

  • Lipinskis rules of five for bioavailability. Slideshare. Available from: [Link]

  • Shultz, M. D. Overview on the Rule of Five. Current Medicinal Chemistry. Available from: [Link]

  • In Silico ADME Methods Used in the Evaluation of Natural Products. MDPI. Available from: [Link]

  • Pyridazine derivatives and related compounds. Part 13: Synthesis and antimicrobial activity of some pyridazino[3′,4′:3,4]pyrazolo[5,1-c]-1,2,4-triazines. Scilit. Available from: [Link]

  • Di, L. Predictive DMPK: In Silico ADME Predictions in Drug Discovery. Molecular Pharmaceutics. Available from: [Link]

  • In vitro and In silico Predictive ADME. University of Helsinki. Available from: [Link]

  • Selected biologically active pyrazolo[3,4-c]pyridazine derivatives. ResearchGate. Available from: [Link]

  • Daina, A., et al. SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules. Scientific Reports. Available from: [Link]

  • ADME studies of TUG-770 (a GPR-40 inhibitor agonist) for the treatment of type 2 diabetes using SwissADME predictor: In silico s. Journal of Applied Pharmaceutical Science. Available from: [Link]

  • Frequently Asked Questions. SwissADME. Available from: [Link]

  • Bioavailability radar plot generated by the SwissADME tool. ResearchGate. Available from: [Link]

  • Biological Evaluation and In Vitro Characterization of ADME Profile of In-House Pyrazolo[3,4-d]pyrimidines as Dual. MDPI. Available from: [Link]

  • Nanoparticles of a Pyrazolo-Pyridazine Derivative as Potential EGFR and CDK-2 Inhibitors: Design, Structure Determination, Anticancer Evaluation and In Silico Studies. MDPI. Available from: [Link]

  • Bioavailability of the selected molecule in the SwissADME program. ResearchGate. Available from: [Link]

  • Nanoparticles of a Pyrazolo-Pyridazine Derivative as Potential EGFR and CDK-2 Inhibitors: Design, Structure. Semantic Scholar. Available from: [Link]

  • Swiss ADME Predictions of Pharmacokinetics and Drug-Likeness Properties of Chemical Constituents Present in Embelia Ribes. International Journal of Pharmacy & Pharmaceutical Research. Available from: [Link]

  • Swiss ADME predictions of pharmacokinetics and drug-likeness properties of secondary metabolites present in Trigonella foenum. Journal of Pharmacognosy and Phytochemistry. Available from: [Link]

  • Drug design, development and biological screening of pyridazine derivatives. JOCPR. Available from: [Link]

  • SwissADME predictions of pharmacokinetics and drug-likeness properties of small molecules present in Ipomoea mauritiana Jacq. Journal of Pharmacognosy and Phytochemistry. Available from: [Link]

  • Oral Bioavailability Prediction Screening: Gift of SwissADME. PRISM BioLab. Available from: [Link]

  • Swiss ADME predictions for anti cancer drug molecules prior In Vitro In Vivo Correlations (IVIVC). Journal of Xi'an Shiyou University, Natural Science Edition. Available from: [Link]

  • Design, synthesis, biological activity, and ADME properties of pyrazolo[3,4-d]pyrimidines active in hypoxic human leukemia cells: a lead optimization study. Journal of Medicinal Chemistry. Available from: [Link]

  • Biological Evaluation and In Vitro Characterization of ADME Profile of In-House Pyrazolo[3,4-d]pyrimidines as Dual Tyrosine Kinase Inhibitors Active against Glioblastoma Multiforme. MDPI. Available from: [Link]

  • Design, ADMET, PASS Prediction and Molecular Docking Studies of Novel pyrazolo[3,4-d]pyrimidines for Prospective of Anti-Cancer Agents. Preprints.org. Available from: [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.